Palosuran hydrochloride
Description
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Properties
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLVUHHXKVQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Palosuran Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1][2] Urotensin-II, a cyclic peptide, is recognized as the most potent vasoconstrictor in mammals and its receptor is a G protein-coupled receptor (GPCR), formerly known as GPR14.[2][3] The urotensin system has been implicated in a variety of physiological and pathological processes, including cardiovascular regulation, renal function, and metabolic diseases.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of Palosuran hydrochloride, summarizing key experimental data and outlining the methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Urotensin-II Receptor Antagonism
This compound exerts its effects by competitively binding to the UT receptor, thereby blocking the actions of the endogenous ligand, urotensin-II.[2][5] This antagonism has been demonstrated across various in vitro and in vivo experimental systems.
Receptor Binding Affinity
Palosuran demonstrates high affinity for the human UT receptor. Radioligand binding assays have been crucial in quantifying this interaction.
Table 1: In Vitro Binding Affinity of Palosuran
| Assay Type | Cell Line/Tissue | Receptor Species | Ligand | IC50 / Ki | Reference |
| Radioligand Binding | CHO cell membranes | Human (recombinant) | ¹²⁵I-U-II | 3.6 nM (IC50) | [1] |
| Radioligand Binding | TE 671 cells | Human (natural) | ¹²⁵I-U-II | 46.2 nM (IC50) | [1] |
| Radioligand Binding | CHO cells | Human (recombinant) | ¹²⁵I-U-II | 86 nM (IC50) | [1] |
| Radioligand Binding | Rat UT receptor | Rat | ¹²⁵I-U-II | >100-fold less potent than on human | [2] |
| Radioligand Binding | Monkey UT receptor | Monkey | ¹²⁵I-U-II | High affinity | [6] |
Functional Antagonism
Beyond simple binding, Palosuran effectively inhibits the downstream signaling cascades initiated by urotensin-II binding to its receptor. Key functional assays have confirmed its antagonistic properties.
Table 2: In Vitro Functional Antagonism of Palosuran
| Assay Type | Cell Line | Receptor Species | Effect Measured | IC50 | Reference |
| Ca²⁺ Mobilization | CHO cells | Human UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | 17 nM | [1] |
| Ca²⁺ Mobilization | CHO cells | Rat UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | >10000 nM | [1] |
| MAPK Phosphorylation | TE-671 or CHO cells | Human UT receptor | Inhibition of U-II induced MAPK phosphorylation | - | [2][5] |
| Aortic Ring Contraction | Isolated rat aortic rings | Rat | Inhibition of U-II induced contraction | pD'(2) value of 5.2 | [2] |
Signaling Pathways Modulated by Palosuran
By blocking the UT receptor, Palosuran inhibits the activation of several key downstream signaling pathways that are implicated in the pathophysiology of various diseases. The primary signaling cascades affected include:
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca²⁺) Mobilization: Urotensin-II binding to the Gq/11-coupled UT receptor activates PLC, leading to the production of IP3 and subsequent release of intracellular calcium. Palosuran blocks this increase in intracellular calcium.[1][2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The UT receptor can also signal through the MAPK pathway, which is involved in cell growth, proliferation, and inflammation. Palosuran has been shown to inhibit urotensin-II-induced MAPK phosphorylation.[2][3][5]
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is crucial in regulating vascular tone and cellular contraction. Urotensin-II can activate the RhoA/ROCK pathway, and Palosuran's antagonism can modulate this signaling.[3][7]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and metabolism. The urotensin system can influence this pathway, and by extension, Palosuran can modulate its activity.[3][8]
Palosuran's antagonistic action on the UT receptor.
Experimental Protocols
A detailed understanding of the methodologies employed is critical for interpreting the data on Palosuran's mechanism of action.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity of a compound for its receptor.
Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, U2OS, or CHO) stably or transiently expressing the human, rat, or monkey UT receptor.[6]
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]hU-II) and a range of concentrations of unlabeled Palosuran.[5]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the UT receptor (e.g., recombinant CHO cells) are cultured in appropriate media.[5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-3 AM).[5]
-
Pre-incubation: The cells are then incubated with various concentrations of Palosuran for a specified period.[5]
-
Stimulation: A fixed concentration of urotensin-II is added to the cells to induce calcium mobilization.[5]
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[5]
-
Data Analysis: The IC50 value is calculated from the concentration-response curve for Palosuran's inhibition of the urotensin-II-induced calcium signal.
MAPK Phosphorylation Assay
This assay assesses the inhibitory effect of Palosuran on a key downstream signaling event.
Detailed Methodology:
-
Cell Culture and Starvation: Cells expressing the UT receptor (e.g., TE-671 or recombinant CHO cells) are seeded and grown. Before the experiment, cells are starved of serum to reduce basal MAPK activity.[5]
-
Pre-incubation and Stimulation: Cells are pre-incubated with different concentrations of Palosuran, followed by stimulation with a fixed concentration of urotensin-II.[5]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection: The levels of phosphorylated MAPK (e.g., pERK1/2) are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with phospho-specific antibodies.[5]
-
Data Analysis: The IC50 for the inhibition of MAPK phosphorylation is determined from the concentration-response data.
In Vivo Pharmacology
The effects of Palosuran have been investigated in various animal models, providing insights into its potential therapeutic applications.
Table 3: In Vivo Effects of Palosuran
| Animal Model | Species | Dose | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Rat | 300 mg/kg/day (p.o.) for 16 weeks | Improved survival, increased insulin (B600854), slowed the increase in glycemia, glycosylated hemoglobin, and serum lipids. | [1] |
| Renal ischemia-reperfusion | Rat | - | Restored renal blood flow and increased it above baseline. | [1] |
| Hypertensive patients with type 2 diabetic nephropathy | Human | 125 mg BID for 4 weeks | Did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. | [9] |
| Diet-treated patients with Type 2 diabetes | Human | 125 mg BID for 4 weeks | Did not affect insulin secretion or sensitivity. | [10][11] |
| Dexamethasone-induced skeletal muscle atrophy | Mouse | - | Ameliorated muscle atrophy. | [8] |
| Bile duct-ligated cirrhotic rats | Rat | 10 mg/kg (i.v.) or 30 mg/kg/day (p.o.) | Decreased portal pressure and increased renal blood flow and sodium excretion. | [12] |
| Streptozotocin-induced diabetic rats (corpora cavernosa) | Rat | 300 mg/kg/day for 6 weeks | Reduced U-II expression and produced a direct relaxant response in corpora cavernosa. | [7] |
Clinical Development and Future Directions
While preclinical studies in animal models of diabetic nephropathy and other conditions showed promise, the clinical efficacy of Palosuran in hypertensive patients with type 2 diabetic nephropathy was not demonstrated.[6][9] Studies in patients with type 2 diabetes also did not show an effect on insulin secretion or sensitivity.[10][11] These findings have raised questions about the translatability of the preclinical data and the role of the urotensin system in these specific human pathologies.[9] The development of Palosuran for these indications appears to have been discontinued.[4]
However, the extensive research on Palosuran has significantly advanced our understanding of the urotensin-II system. The detailed characterization of its mechanism of action provides a valuable framework for the development of future UT receptor antagonists for other potential therapeutic areas where this system may play a more critical role.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the urotensin-II receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including calcium mobilization and MAPK activation. While its clinical development for diabetic nephropathy has not been successful, the wealth of data generated from studies on Palosuran continues to be a valuable resource for researchers in the field of G protein-coupled receptor pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palosuran sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonizing urotensin receptor is a novel therapeutic strategy for glucocorticoid‐induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of urotensin II and its specific receptor antagonist palosuran in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palosuran hydrochloride (formerly ACT-058362) is a potent and selective, orally active antagonist of the human urotensin-II (U-II) receptor.[1][2] Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals, implicating it in the pathophysiology of various cardiovascular and renal diseases.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a proposed synthetic pathway based on available literature. Visualizations of the relevant signaling pathway and a conceptual experimental workflow are also provided to facilitate a comprehensive understanding of this compound.
Discovery and Rationale
Palosuran was identified through a chemical optimization program aimed at discovering potent and specific antagonists for the human urotensin-II (UT) receptor, a G-protein coupled receptor formerly known as GPR14.[2][3] The rationale for developing such an antagonist stems from the potent vasoconstrictive and profibrotic effects of U-II, which are implicated in the pathogenesis of cardiovascular diseases such as hypertension and heart failure, as well as renal conditions like diabetic nephropathy.[3][4][5] Palosuran emerged as a lead compound with high affinity for the human UT receptor, demonstrating potential as a therapeutic agent to counteract the detrimental effects of endogenous U-II.[2][3]
Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing the binding of urotensin-II to its receptor.[2] This interaction blocks the downstream signaling cascades initiated by U-II. The binding of U-II to the UT receptor, which is coupled to Gq/11 proteins, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[3]
Palosuran has been shown to inhibit U-II-induced calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation, key events in the U-II signaling pathway.[2]
Signaling Pathway of Urotensin-II
Caption: Urotensin-II signaling pathway and the inhibitory action of Palosuran.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of Palosuran
| Parameter | Cell Line/Tissue | Species | Value | Reference |
| IC50 (Receptor Binding) | CHO cells expressing human UT receptor | Human | 3.6 nM | [1] |
| TE 671 cells (natural human UT receptor) | Human | 46.2 nM | [1] | |
| Recombinant CHO cells | Human | 86 nM | [1] | |
| IC50 (Ca2+ Mobilization) | CHO cells expressing human UT receptor | Human | 17 nM | [1] |
| CHO cells expressing rat UT receptor | Rat | >10,000 nM | [1] | |
| IC50 (MAPK Phosphorylation) | Recombinant CHO cells | Human | 150 nM | [1] |
| pD'(2) (Inhibition of Contraction) | Isolated rat aortic rings | Rat | 5.2 | [2] |
Table 2: Pharmacokinetic Parameters of Palosuran in Humans
| Parameter | Dose | Population | Value | Reference |
| Tmax (median) | 5-2000 mg (single dose) | Healthy Males | ~1 and 4 hours (two peaks) | [6] |
| 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 3.0 h (0.67-4.3) | [7] | |
| t1/2 (apparent terminal) | 5-2000 mg (single dose) | Healthy Males | ~20 hours | [6] |
| Cmax (geometric mean) | 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 180 ng/mL (125, 260) | [7] |
| AUCτ (geometric mean) | 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 581 ng·h/mL (422, 800) | [7] |
| Urinary Excretion (unchanged) | 5-2000 mg (single dose) | Healthy Males | Limited | [6] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Proposed)
Synthesis of 4-Amino-2-methylquinoline
-
Doebner-von Miller reaction: Aniline is reacted with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to yield 2-methylquinoline.
-
Nitration: 2-Methylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 4-nitro-2-methylquinoline.
-
Reduction: The nitro group of 4-nitro-2-methylquinoline is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford 4-amino-2-methylquinoline.
Synthesis of 1-(2-Aminoethyl)-4-benzyl-4-hydroxypiperidine
-
Protection of the ketone: 1-Benzyl-4-piperidone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the ketone as a ketal.
-
Alkylation: The protected piperidine (B6355638) is then reacted with a suitable two-carbon electrophile, such as 2-bromoethanol, after deprotonation with a strong base like n-butyllithium, to introduce the hydroxyethyl (B10761427) side chain.
-
Deprotection and Ring Opening: The ketal protecting group is removed under acidic conditions, which can also facilitate the formation of the amino group from a suitable precursor if a different alkylating agent was used. Alternatively, a multi-step process involving conversion of the alcohol to an amine via a mesylate and azide (B81097) intermediate followed by reduction can be employed.
Final Coupling and Salt Formation
-
Formation of the isocyanate: 4-Amino-2-methylquinoline is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form 2-methyl-4-isocyanatoquinoline.
-
Urea formation: The isocyanate intermediate is then reacted with 1-(2-aminoethyl)-4-benzyl-4-hydroxypiperidine in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) to form the urea linkage, yielding Palosuran free base.
-
Salt formation: The resulting Palosuran free base is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate this compound, which can then be collected by filtration and dried.
Key Experimental Protocols
Urotensin-II Receptor Binding Assay
This protocol is adapted from the methodology described by Clozel et al. (2004).[2]
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human urotensin-II receptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension.
-
Add 50 µL of various concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled U-II (for non-specific binding).
-
Add 50 µL of radiolabeled [125I]-Urotensin-II (final concentration ~20-50 pM).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).
-
Calcium Mobilization Assay
This protocol is based on the principles of fluorescence-based calcium detection in response to GPCR activation.
-
Cell Culture and Plating:
-
CHO cells expressing the human urotensin-II receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Various concentrations of this compound are added to the wells, followed by a fixed concentration of urotensin-II to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
IC50 values for the inhibition of the U-II-induced calcium signal are calculated using a dose-response curve fitting algorithm.
-
Experimental Workflow for Antagonist Characterization
Caption: Conceptual workflow for the characterization of Palosuran.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human urotensin-II receptor. Its discovery has provided a valuable pharmacological tool for investigating the roles of the urotensinergic system in health and disease. While preclinical studies in animal models of diabetic nephropathy showed promise, clinical trials in humans have yielded mixed results, highlighting the complexities of translating findings from animal models to human pathophysiology.[4][5][8] This technical guide has summarized the key aspects of Palosuran's discovery, mechanism of action, and synthesis, providing a comprehensive resource for researchers in the field of drug development. Further research may yet uncover specific patient populations or therapeutic niches where urotensin-II receptor antagonism with compounds like Palosuran could offer clinical benefits.
References
- 1. EP1802604A1 - 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea as crystalline sulfate salt - Google Patents [patents.google.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. 2-Aminomethyl piperidines as novel urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2001045694A1 - Urotensin-ii receptor antagonists - Google Patents [patents.google.com]
- 5. Development of potent and selective small-molecule human Urotensin-II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fedoa.unina.it [fedoa.unina.it]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US9340575B2 - Agonists and antagonists of the urotensinergic system - Google Patents [patents.google.com]
Palosuran Hydrochloride: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Palosuran (B1678358) hydrochloride (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. This guide details its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies for its study.
Chemical Structure and Properties
Palosuran hydrochloride is the hydrochloride salt of Palosuran. Its chemical and physical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea hydrochloride | [1] |
| Synonyms | ACT-058362 hydrochloride | [2] |
| CAS Number | 2469274-58-4 | [2] |
| Chemical Formula | C₂₅H₃₁ClN₄O₂ | [2] |
| Molecular Weight | 454.99 g/mol | [2] |
| SMILES String | Cl.Cc1cc(NC(=O)NCCN2CCC(O)(Cc3ccccc3)CC2)c2ccccc2n1 | [3] |
A summary of the known physicochemical properties of Palosuran and its hydrochloride salt is presented in the following table.
| Property | Value | Reference |
| Physical Appearance | White to off-white solid | [4] |
| Solubility | DMSO: >50 mg/mL (109.89 mM) H₂O: 7.14 mg/mL (15.69 mM) Ethanol: ≥2.25 mg/mL | [4][5][6] |
| Storage Temperature | Powder: -20°C In solvent: -80°C | [2][4] |
| logP (calculated) | 3.73 | [7] |
Pharmacokinetic Properties
Palosuran has been evaluated in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.
Human Pharmacokinetics (Oral Administration)
| Parameter | Value | Reference |
| Tmax (time to maximum concentration) | ~1-4 hours (two peaks observed) | [8] |
| Terminal Elimination Half-life (t½) | Approximately 20-25 hours | [8][9] |
| Accumulation Factor (multiple doses) | ~1.7 - 2.5 | [6][9] |
| Urinary Excretion (unchanged) | < 3% | [9] |
Pharmacokinetic Parameters in Diet-Treated Type 2 Diabetes Patients (125 mg b.i.d.)
| Parameter | Value (Geometric Mean, 95% CI) | Reference |
| Cmax (maximum concentration) | 180 ng/mL (125, 260) | [10] |
| AUCτ (Area under the curve over a dosing interval) | 581 ng·h/mL (422, 800) | [10] |
| Tmax (median, range) | 3.0 h (0.67, 4.3) | [10] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor, and its receptor is implicated in various cardiovascular and renal diseases.[11][12] Palosuran competitively inhibits the binding of urotensin-II to the UT receptor.[11]
The UT receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[10][13] Activation of the UT receptor by urotensin-II initiates a signaling cascade that includes:
-
Activation of Phospholipase C (PLC).[10]
-
PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]
-
IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10]
-
DAG, along with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[10][13]
-
These signaling events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[2][5][14]
By blocking the initial binding of urotensin-II, this compound inhibits these downstream signaling events.[11][15][16]
References
- 1. Inhibition of A-Type K+ Channels by Urotensin-II Induces Sensory Neuronal Hyperexcitability Through the PKCα-ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 10. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 11. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urotensin-II - Wikipedia [en.wikipedia.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
Palosuran Hydrochloride: A Technical Overview of Urotensin-II Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Palosuran (B1678358) hydrochloride (also known as ACT-058362), a potent and selective antagonist of the urotensin-II (U-II) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor peptide identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems.[1][2][3] This document details the mechanism of action of Palosuran, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
The Urotensin-II System
The urotensin-II system comprises the peptide ligand U-II, its related peptide (URP), and the G protein-coupled receptor, the urotensin (UT) receptor, formerly known as GPR14.[4][5][6] U-II, a cyclic 11-amino acid peptide, exerts a powerful vasoconstrictive effect, exceeding that of endothelin-1.[6] The UT receptor is widely expressed in various tissues, including the heart, vascular smooth muscle cells, endothelial cells, kidneys, and the central nervous system.[6][7]
Elevated plasma levels of U-II and increased expression of the UT receptor have been associated with several disease states, including heart failure, renal dysfunction, diabetes, and hypertension.[3][5][8][9] Specifically, in human diabetic nephropathy, the gene expression of U-II and its receptor were found to be increased by 45-fold and nearly 2,000-fold, respectively, compared to control tissue, suggesting a significant role in the pathogenesis of this disease.[5][8]
Urotensin-II Receptor Signaling Pathways
Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[1][4][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4] This signaling cascade is central to many of the physiological effects of U-II, including vasoconstriction and cell proliferation.[6][11] Further downstream, U-II has been shown to activate other signaling pathways, including the RhoA/Rho kinase (ROCK) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular growth and fibrosis.[6][11]
Palosuran Hydrochloride: Mechanism of Action
This compound is a potent and specific antagonist of the human UT receptor.[2] It competitively inhibits the binding of radiolabeled U-II to both natural and recombinant cells expressing the human UT receptor, demonstrating high affinity in the low nanomolar range.[2][12] Interestingly, the mode of antagonism appears to be dependent on the experimental conditions. While prolonged incubation times reveal a competitive mode of antagonism, in functional assays with shorter incubation periods, Palosuran behaves as an apparent noncompetitive inhibitor.[2][12]
Palosuran effectively inhibits U-II-induced downstream signaling, including calcium mobilization and MAPK phosphorylation.[2][12] It is important to note that Palosuran exhibits species selectivity, with a binding inhibitory potency that is over 100-fold lower on the rat UT receptor compared to the human receptor.[2][12]
Quantitative Data
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vitro Activity of Palosuran
| Parameter | Cell Line/System | Species | Value | Reference |
| Binding Affinity (IC50) | ||||
| 125I-U-II Binding | CHO cell membranes (recombinant) | Human | 3.6 nM | [13][14] |
| 125I-U-II Binding | TE-671 cells (natural) | Human | 46.2 nM | [13] |
| 125I-U-II Binding | CHO cells (recombinant) | Human | 86 nM | [13] |
| Functional Antagonism (IC50) | ||||
| U-II-induced Ca2+ Mobilization | CHO cells (recombinant) | Human | 17 nM | [13] |
| U-II-induced Ca2+ Mobilization | CHO cells (recombinant) | Rat | >10,000 nM | [13] |
| U-II-induced MAPK Phosphorylation | CHO cells (recombinant) | Human | 150 nM | [13] |
| Functional Antagonism (pD'2) | ||||
| U-II-induced Contraction | Isolated Aortic Rings | Rat | 5.2 | [2] |
Table 2: Pharmacokinetics of Palosuran in Humans
| Parameter | Population | Dose | Cmax | AUC | t1/2 | Reference |
| Single Ascending Dose | Healthy Males | 5 - 500 mg (oral) | Dose-proportional increase | Dose-proportional increase | ~20 hours | [15] |
| Multiple Dose | Healthy Males | Up to 500 mg b.i.d. | More than dose-proportional increase | More than dose-proportional increase | ~25 hours | [16][17] |
| Multiple Dose | Type 2 Diabetes Patients | 125 mg b.i.d. | 180 ng/mL | 581 ng·h/mL | Not Reported | [18][19] |
Table 3: Key Preclinical and Clinical Efficacy Findings
| Model/Population | Treatment Regimen | Key Findings | Reference |
| Preclinical | |||
| Rat Renal Ischemia Model | 10 mg/kg/h (i.v.) | Prevented post-ischemic renal vasoconstriction and acute renal failure. | [2][7] |
| Streptozotocin-induced Diabetic Rats | 300 mg/kg/day (p.o.) for 16 weeks | Improved survival, increased insulin (B600854), slowed hyperglycemia, increased renal blood flow, and delayed proteinuria. | [20] |
| Clinical | |||
| Macroalbuminuric Diabetic Patients | 125 mg b.i.d. for 13.5 days | 24.3% reduction in 24-hour urinary albumin excretion rate. No effect on renal hemodynamics. | [21] |
| Type 2 Diabetes Patients (diet-treated) | 125 mg b.i.d. for 4 weeks | No effect on insulin secretion or sensitivity. | [18][19] |
| Hypertensive Patients with Type 2 Diabetic Nephropathy | 125 mg b.i.d. for 4 weeks | No significant effect on albuminuria, blood pressure, or glomerular filtration rate. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Palosuran.
This assay quantifies the affinity of a compound for a specific receptor.
-
Preparation: Membranes are prepared from cells (e.g., CHO or TE-671) expressing the human or rat UT receptor.[12][23]
-
Incubation: A constant concentration of radiolabeled ligand (e.g., 125I-U-II, 20 pM) is incubated with the cell membranes.[12]
-
Competition: Increasing concentrations of the unlabeled competitor (Palosuran or unlabeled U-II) are added to the incubation mixture.[12]
-
Equilibration: The mixture is incubated for a defined period (e.g., 4-8 hours) to allow binding to reach equilibrium.[12][23]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[24]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: Data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Loading: UT receptor-expressing cells (e.g., CHO) are plated in 96-well plates and loaded with a fluorescent calcium indicator (e.g., Fluo-3 or Fluo-4) for 1 hour at 37°C.[12][23]
-
Washing: Cells are washed to remove excess dye.[23]
-
Antagonist Pre-incubation: Serial dilutions of Palosuran are added to the cells and incubated for a short period (e.g., 20 minutes).[12]
-
Agonist Stimulation: A fixed concentration of the agonist (human U-II, e.g., 30 nM) is added to the wells.[12]
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured immediately using a fluorometric imaging plate reader (FLIPR).[12][23]
-
Analysis: The IC50 value is calculated, representing the concentration of Palosuran required to inhibit 50% of the maximal U-II-induced calcium response.
This animal model is used to assess the protective effects of a compound against ischemia-reperfusion injury in the kidney.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Ischemia Induction: The left renal artery is clamped for a set duration (e.g., 45 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.[12]
-
Treatment: Palosuran (e.g., 10 mg/kg/h) or vehicle is administered intravenously before, during, and after the ischemic period.[12]
-
Monitoring: Key parameters such as renal blood flow and mean arterial blood pressure are continuously monitored.[12]
-
Functional Assessment: At the end of the experiment (e.g., 24 hours post-reperfusion), kidney function is assessed by measuring glomerular filtration rate (e.g., via creatinine (B1669602) clearance) and plasma creatinine levels.[12]
-
Histology: Kidneys are harvested for histological examination to assess the degree of tissue damage (e.g., tubulointerstitial lesions).[7]
This outlines a typical study design to evaluate the efficacy of Palosuran in a relevant patient population.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study is often employed.[22]
-
Patient Population: Hypertensive patients with type 2 diabetes and macroalbuminuria (e.g., 24-hour albuminuria >0.5 and <3.0 g) who are already on standard-of-care treatment (e.g., an ACE inhibitor or ARB).[21][22]
-
Treatment Periods: Patients receive both Palosuran (e.g., 125 mg b.i.d.) and a matching placebo for a defined period each (e.g., 4 weeks), separated by a washout period.[22]
-
Primary Endpoint: The primary measure of efficacy is the change in the 24-hour urinary albumin excretion rate.[21]
-
Secondary Endpoints: Other parameters measured include changes in blood pressure, glomerular filtration rate, and renal plasma flow.[22]
-
Safety and Tolerability: Adverse events, vital signs, ECGs, and clinical laboratory parameters are monitored throughout the study.[15]
Summary and Conclusion
This compound is a well-characterized, potent antagonist of the human urotensin-II receptor. Preclinical studies demonstrated promising protective effects in models of renal disease and diabetes.[2][20] However, clinical trials in patients with diabetic nephropathy and type 2 diabetes have yielded mixed results, with one study showing a modest reduction in albuminuria but others showing no significant effects on key renal, hemodynamic, or metabolic parameters.[18][21][22] The discrepancy between preclinical promise and clinical outcomes may be related to factors such as species differences in receptor affinity, complex pathophysiology, and potentially suboptimal dosing in clinical settings.[25] Despite the challenges, the investigation of Palosuran has significantly advanced the understanding of the urotensin-II system's role in human disease and provides a valuable pharmacological tool for ongoing research in this area.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Increased expression of urotensin II and urotensin II receptor in human diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Datasheet DC Chemicals [dcchemicals.com]
- 15. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
- 18. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Pharmacology of Palosuran (ACT-058362): A Urotensin-II Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Palosuran (B1678358) (ACT-058362) is a potent and selective, orally active non-peptide antagonist of the human urotensin-II (U-II) receptor (UT receptor).[1][2][3] Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals and is implicated in the pathophysiology of various cardiovascular and renal diseases.[2][3] Palosuran has been investigated for its therapeutic potential in conditions such as diabetic nephropathy. This technical guide provides a comprehensive overview of the pharmacology of Palosuran, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.
Introduction
Urotensin-II (U-II) exerts its biological effects through the G-protein coupled receptor GPR14, now designated as the UT receptor.[2][3] The U-II/UT receptor system is expressed in a wide range of tissues, including the cardiovascular system, kidneys, and central nervous system. Its activation has been linked to vasoconstriction, cell proliferation, and fibrosis, suggesting its involvement in the progression of cardiovascular and renal diseases. Consequently, antagonism of the UT receptor has emerged as a promising therapeutic strategy.
Palosuran (ACT-058362), with the chemical name 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate (B86663) salt, was developed as a specific antagonist of the human UT receptor.[2][3] Preclinical studies have demonstrated its efficacy in animal models of renal disease.[3] This document serves as a detailed technical resource on the pharmacology of Palosuran for scientists and researchers in the field of drug development.
Mechanism of Action
Palosuran functions as a competitive antagonist of the human UT receptor.[2][3] It specifically binds to the UT receptor, thereby preventing the binding of the endogenous ligand, urotensin-II. This blockade inhibits the downstream signaling cascades initiated by U-II activation of its receptor. The primary signaling pathway of the UT receptor involves its coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the RhoA/Rho kinase (ROCK) pathway, ultimately resulting in cellular responses such as vasoconstriction and cell proliferation.[4] Palosuran effectively inhibits these U-II-induced signaling events, including calcium mobilization and MAPK phosphorylation.[2][3]
Signaling Pathway of Urotensin-II Receptor Antagonism by Palosuran
Caption: U-II signaling and Palosuran's inhibitory action.
In Vitro Pharmacology
The in vitro activity of Palosuran has been characterized through various assays, demonstrating its high affinity and functional antagonism at the human UT receptor.
Quantitative In Vitro Data
| Parameter | Cell Line/Tissue | Species | Value | Reference(s) |
| Receptor Binding | ||||
| IC50 | CHO cell membranes (recombinant) | Human | 3.6 nM | [5] |
| IC50 | TE 671 cells | Human | 46.2 nM | [5] |
| IC50 | CHO cells (recombinant) | Human | 86 nM | [5] |
| Ki | CHO cell membranes (recombinant) | Human | 5 nM | [6] |
| Ki | CHO cells (intact) | Human | 272 nM | [6] |
| Functional Assays | ||||
| IC50 (Ca2+ Mobilization) | CHO cells (recombinant) | Human | 17 nM | [5] |
| IC50 (Ca2+ Mobilization) | CHO cells (recombinant) | Human | 323 ± 67 nM | [6] |
| IC50 (Ca2+ Mobilization) | CHO-K1 cells (recombinant) | Rat | >10,000 nM | [5] |
| IC50 (MAPK Phosphorylation) | CHO cells (recombinant) | Human | 150 nM | [5] |
| pD'(2) (Aortic Ring Contraction) | Isolated Aortic Rings | Rat | 5.2 | [2][3] |
Detailed Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of Palosuran for the UT receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the UT receptor binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of ¹²⁵I-labeled urotensin-II and varying concentrations of Palosuran in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Equilibration: Incubate the mixture for a prolonged period (e.g., 8 hours) at room temperature to ensure equilibrium is reached, as Palosuran's competitive antagonism is revealed with longer incubation times.[2][3]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of Palosuran that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of Palosuran to inhibit U-II-induced increases in intracellular calcium.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture: Seed CHO cells stably expressing the human UT receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Pre-incubate the cells with various concentrations of Palosuran for a defined period.
-
Stimulation: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add a fixed concentration of urotensin-II to stimulate the cells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the IC50 value of Palosuran for the inhibition of the U-II-induced calcium response by plotting the peak fluorescence response against the concentration of Palosuran.
This Western blot-based assay assesses the inhibitory effect of Palosuran on U-II-induced phosphorylation of ERK1/2.
Experimental Workflow: MAPK Phosphorylation Assay
Caption: Workflow for the MAPK phosphorylation assay.
Protocol:
-
Cell Culture and Starvation: Culture CHO cells expressing the human UT receptor to near confluency and then serum-starve them overnight to reduce basal MAPK activity.
-
Treatment: Pre-treat the cells with different concentrations of Palosuran for 20 minutes.[5]
-
Stimulation: Stimulate the cells with a fixed concentration of urotensin-II for a short period (e.g., 5-10 minutes).
-
Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. Determine the IC50 value for Palosuran's inhibition of U-II-induced ERK1/2 phosphorylation.
In Vivo Pharmacology
The in vivo efficacy of Palosuran has been primarily demonstrated in a rat model of renal ischemia.
Rat Model of Renal Ischemia
Intravenous administration of Palosuran (10 mg/kg/h) in rats was shown to prevent the "no-reflow" phenomenon following renal artery clamping.[3] This treatment prevented the subsequent development of acute renal failure and the histological consequences of ischemia without causing a decrease in blood pressure.[3]
Detailed Experimental Protocol: Rat Renal Ischemia-Reperfusion Injury Model
-
Animal Preparation: Male Wistar rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline laparotomy is performed to expose the renal arteries.
-
Ischemia Induction: The left renal artery is occluded with a non-traumatic arterial clamp for a defined period (e.g., 45 minutes) to induce ischemia. The contralateral (right) kidney may be removed (nephrectomy) either prior to or at the time of ischemia induction to exacerbate the injury to the remaining kidney.
-
Drug Administration: Palosuran or vehicle is administered intravenously, often as a continuous infusion starting before the ischemic period and continuing into the reperfusion phase.
-
Reperfusion: The arterial clamp is removed to allow for reperfusion of the kidney.
-
Post-operative Monitoring and Sample Collection: Animals are monitored for a set period (e.g., 24-48 hours) after reperfusion. Blood and urine samples are collected to measure markers of renal function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Histological Analysis: At the end of the experiment, the kidneys are harvested, fixed, and processed for histological examination to assess the degree of tissue damage.
Pharmacokinetics
The pharmacokinetic profile of Palosuran has been evaluated in healthy male subjects and in patients with diabetic nephropathy.
Pharmacokinetic Parameters in Healthy Male Subjects (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 5 mg - 2000 mg | Dose-proportional increase up to 500 mg | ~1 and ~4 (two peaks) | Dose-proportional increase up to 500 mg | ~20 |
Data summarized from a single ascending dose study.[1]
Pharmacokinetic Parameters in Healthy Male Subjects (Multiple Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUCτ (ng·h/mL) | t1/2 (h) | Accumulation Factor |
| Multiple doses up to 500 mg b.i.d. | More than dose-proportional increase | ~1 and ~4 (two peaks) | More than dose-proportional increase | ~25 | ~2.5 |
Data summarized from a multiple-dose study.[7][8]
Pharmacokinetic Parameters in Macroalbuminuric, Diabetic Patients
| Dose | Tmax (h) | Accumulation Factor |
| 125 mg b.i.d. | ~1 | 1.7 |
Data summarized from a study in diabetic patients.[9]
Pharmacokinetic Summary
-
Absorption: Palosuran is rapidly absorbed after oral administration, exhibiting a plasma concentration-time profile with two peaks, typically around 1 and 4 hours post-dose.[1]
-
Metabolism: The metabolic pathways of Palosuran have not been detailed in the provided search results.
-
Elimination: The apparent terminal elimination half-life is approximately 20-25 hours.[1][7]
-
Excretion: Urinary excretion of unchanged Palosuran is limited, accounting for less than 3% of the administered dose.[7][8]
-
Dose Proportionality: In single-dose studies, AUC and Cmax increased proportionally with doses up to 500 mg.[1] In multiple-dose studies, a more than dose-proportional increase in AUCτ and Cmax was observed with increasing doses.[7][8]
-
Accumulation: Steady-state concentrations are reached after 4-5 days of twice-daily dosing, with an accumulation factor of approximately 2.5 in healthy subjects and 1.7 in diabetic patients.[7][9]
Clinical Studies and Tolerability
In early-phase clinical trials, Palosuran has been generally well-tolerated in healthy male subjects at single oral doses up to 2000 mg and in multiple-dose regimens up to 500 mg twice daily.[1][7][8] No serious or dose-related adverse events were reported, and no clinically significant effects on vital signs, clinical laboratory parameters, or electrocardiography were observed.[1]
In a study involving macroalbuminuric, diabetic patients, Palosuran (125 mg twice daily for 13.5 days) was well-tolerated and resulted in a clinically significant reduction in the 24-hour urinary albumin excretion rate.[9] However, no effect was observed on renal hemodynamic parameters.[9]
Conclusion
Palosuran (ACT-058362) is a potent and selective antagonist of the human urotensin-II receptor with a well-characterized in vitro and in vivo pharmacological profile. It effectively blocks the U-II signaling pathway, demonstrating potential therapeutic benefits in preclinical models of renal disease. Its pharmacokinetic profile supports twice-daily oral administration. While early clinical data suggested a good safety profile and potential efficacy in reducing albuminuria in diabetic patients, further clinical development would be necessary to establish its role in the treatment of cardiovascular and renal diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of Palosuran and the therapeutic potential of urotensin-II receptor antagonism.
References
- 1. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Sparsentan: A Dual Endothelin and Angiotensin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sparsentan (B1681978), also known as RE-021, is a first-in-class, orally active, single-molecule dual endothelin angiotensin receptor antagonist (DEARA).[1] It exhibits high-affinity antagonism for both the endothelin A (ETA) receptor and the angiotensin II type 1 (AT1) receptor.[2] This dual mechanism of action targets two key pathways implicated in the progression of chronic kidney diseases, offering a more comprehensive therapeutic approach than single-pathway blockade.[3] Sparsentan has received regulatory approval for the treatment of primary immunoglobulin A nephropathy (IgAN) and has been extensively studied in focal segmental glomerulosclerosis (FSGS). This guide provides a comprehensive overview of the biological activities of sparsentan, including its mechanism of action, quantitative pharmacological data, and summaries of key clinical trial protocols and outcomes.
Introduction
Chronic kidney diseases, such as IgA nephropathy and FSGS, are characterized by progressive loss of kidney function, often leading to end-stage renal disease. Two key signaling pathways, the renin-angiotensin system (RAS) and the endothelin system, are known to play crucial roles in the pathophysiology of these diseases. Angiotensin II, acting through the AT1 receptor, and endothelin-1 (B181129) (ET-1), acting through the ETA receptor, contribute to vasoconstriction, inflammation, fibrosis, and proteinuria, all of which promote kidney damage.[3]
Sparsentan was developed to simultaneously inhibit both of these pathological pathways. By combining the structural elements of an AT1 receptor antagonist (irbesartan) and a biphenylsulfonamide ETA receptor antagonist, sparsentan provides a dual-acting therapeutic agent in a single molecule.[4]
Mechanism of Action
Sparsentan competitively binds to and inhibits both the ETA and AT1 receptors.[2] This dual antagonism leads to a reduction in the downstream signaling cascades activated by ET-1 and angiotensin II. The key biological effects of this dual blockade in the context of kidney disease include:
-
Reduction of Proteinuria: By mitigating glomerular hypertension, reducing inflammation, and preserving podocyte structure and function, sparsentan significantly reduces the leakage of protein into the urine.[3]
-
Anti-inflammatory Effects: Inhibition of both pathways leads to a decrease in the expression of pro-inflammatory cytokines and chemokines in the kidneys.[3]
-
Anti-fibrotic Effects: Sparsentan attenuates the signaling that promotes the proliferation of mesangial cells and the excessive deposition of extracellular matrix, thereby reducing glomerulosclerosis and interstitial fibrosis.[3]
-
Hemodynamic Effects: The dual blockade results in vasodilation of both afferent and efferent glomerular arterioles, leading to a reduction in intraglomerular pressure.[3]
The following diagram illustrates the dual mechanism of action of sparsentan.
Quantitative Pharmacological Data
The affinity of sparsentan for the ETA and AT1 receptors has been characterized in preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Receptor | Value | Reference |
| Ki | Human AT1 Receptor | 0.36 nM | [2] |
| Ki | Human ETA Receptor | 12.8 nM | [2] |
| Selectivity | >500-fold over ETB and AT2 receptors | [2] |
Ki: Inhibitory constant, a measure of binding affinity.
Preclinical and Clinical Studies
Sparsentan has undergone extensive evaluation in both preclinical models and human clinical trials for IgA nephropathy and FSGS.
Key Clinical Trials
The efficacy and safety of sparsentan have been primarily evaluated in the PROTECT and DUET clinical trials.
-
PROTECT Study (IgA Nephropathy): A Phase 3, randomized, double-blind, active-controlled study comparing the efficacy and safety of sparsentan to irbesartan (B333) in adults with IgAN.[5]
-
DUET Study (FSGS): A Phase 2, randomized, double-blind, active-controlled, dose-escalation study evaluating the efficacy and safety of sparsentan versus irbesartan in patients with FSGS.[6]
The following diagram outlines the general workflow of these clinical trials.
Summary of Clinical Trial Data
The following tables summarize the key efficacy data from the PROTECT and DUET studies.
Table 1: PROTECT Study (IgA Nephropathy) - Interim Analysis at 36 Weeks
| Endpoint | Sparsentan | Irbesartan | p-value | Reference |
| Mean reduction in proteinuria from baseline | -49.8% | -15.1% | <0.0001 | [3] |
Table 2: DUET Study (FSGS) - 8-Week Double-Blind Period
| Endpoint | Sparsentan (pooled doses) | Irbesartan | p-value | Reference |
| Mean reduction in urine protein-to-creatinine ratio (UP/C) from baseline | -45% | -19% | 0.006 | [6] |
| Proportion of patients achieving FSGS partial remission endpoint (FPRE) | 28% | 9% | 0.04 | [6] |
FPRE: UP/C ≤1.5 g/g and >40% reduction from baseline.
Experimental Protocols
Detailed experimental protocols for the characterization of sparsentan are proprietary. However, this section provides representative methodologies for the key in vitro assays used to determine the biological activity of dual endothelin and angiotensin receptor antagonists.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for its target receptors.
Objective: To measure the ability of sparsentan to displace a radiolabeled ligand from the ETA and AT1 receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing human ETA or AT1 receptors.
-
Radioligand: e.g., [125I]-ET-1 for ETA receptors and [125I]-Angiotensin II for AT1 receptors.
-
Sparsentan at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
Incubate the cell membranes with the radioligand and varying concentrations of sparsentan in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of sparsentan that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional antagonist activity of sparsentan at the ETA and AT1 receptors.
Materials:
-
Intact cells expressing ETA or AT1 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: ET-1 for ETA receptors and Angiotensin II for AT1 receptors.
-
Sparsentan at various concentrations.
-
Fluorescence plate reader.
Method:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of sparsentan.
-
Stimulate the cells with a fixed concentration of the respective agonist (ET-1 or Angiotensin II).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Generate dose-response curves for the inhibition of the agonist-induced calcium signal by sparsentan.
-
Calculate the IC50 value, representing the concentration of sparsentan that causes 50% inhibition of the agonist response.
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay (General Protocol)
This assay assesses the inhibition of downstream signaling pathways activated by the ETA and AT1 receptors.
Objective: To determine if sparsentan can block agonist-induced phosphorylation of MAPK (e.g., ERK1/2).
Materials:
-
Cells expressing ETA or AT1 receptors.
-
Agonist: ET-1 or Angiotensin II.
-
Sparsentan at various concentrations.
-
Lysis buffer.
-
Antibodies specific for phosphorylated MAPK and total MAPK.
-
Western blotting apparatus and reagents.
Method:
-
Starve the cells to reduce basal MAPK phosphorylation.
-
Pre-treat the cells with varying concentrations of sparsentan.
-
Stimulate the cells with the respective agonist for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with antibodies against phosphorylated MAPK to detect the activated form.
-
Probe the same membrane with antibodies against total MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of MAPK phosphorylation by sparsentan.
Conclusion
Sparsentan is a novel dual endothelin and angiotensin receptor antagonist with a well-defined mechanism of action and demonstrated clinical efficacy in reducing proteinuria in patients with IgA nephropathy and FSGS. Its ability to target two key pathological pathways simultaneously represents a significant advancement in the treatment of chronic kidney diseases. The quantitative pharmacological data and the results from robust clinical trials provide a strong foundation for its therapeutic use. Further research and long-term follow-up from ongoing studies will continue to elucidate the full potential of sparsentan in preserving kidney function and improving patient outcomes.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. IgA Nephropathy Patient Baseline Characteristics in the Sparsentan PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Palosuran Hydrochloride: A Technical Review for Drug Development Professionals
An In-depth Guide to the Pharmacology, Mechanism of Action, and Clinical Evaluation of a Urotensin-II Receptor Antagonist
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent and specific, orally active, non-peptidic antagonist of the human urotensin-II (U-II) receptor.[1][2][3] Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly in cardiovascular and renal systems.[2][4] This technical guide provides a comprehensive review of the existing literature on Palosuran hydrochloride, focusing on its mechanism of action, pharmacological properties, and clinical development. The information is tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Palosuran exerts its pharmacological effects by competitively binding to the urotensin-II receptor (UT receptor), a G protein-coupled receptor (formerly known as GPR14).[2][3] By blocking the binding of the endogenous ligand U-II, Palosuran inhibits the downstream signaling cascade. This includes the inhibition of U-II-induced intracellular calcium mobilization and the phosphorylation of mitogen-activated protein kinase (MAPK).[1][2]
The antagonism of the U-II/UT receptor system by Palosuran has been shown to have potential therapeutic effects, including the prevention of renal vasoconstriction and improvement of renal function in preclinical models.[2][5]
Urotensin-II Signaling Pathway and Palosuran's Point of Intervention
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 5. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Palosuran Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Palosuran hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist. This document consolidates key molecular data, outlines its mechanism of action, presents detailed experimental protocols from foundational research, and visualizes its role in relevant signaling pathways.
Core Molecular and Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Citation(s) |
| Chemical Formula | C25H31ClN4O2 | [1][2] |
| Molecular Weight | 454.99 g/mol | [1][2][3] |
| CAS Number | 2469274-58-4 | [1][2] |
| Synonyms | ACT-058362 hydrochloride | [1][2] |
Mechanism of Action
This compound functions as a competitive antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor. Urotensin-II is recognized as one of the most potent vasoconstrictors in humans. By binding to the UT receptor, this compound effectively blocks the binding of urotensin-II, thereby inhibiting its downstream physiological effects.
Key inhibitory actions of this compound include:
-
Inhibition of Calcium Mobilization: It prevents the urotensin-II-induced release of intracellular calcium.
-
Inhibition of MAPK Phosphorylation: It blocks the phosphorylation of mitogen-activated protein kinase (MAPK), a key step in cell signaling for proliferation and hypertrophy.
Signaling Pathways
This compound's antagonism of the UT receptor interrupts key signaling cascades. The following diagrams illustrate its point of intervention.
Key Experimental Protocols
The following sections provide detailed methodologies for foundational in vitro and in vivo studies of this compound.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the human urotensin-II receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.
-
Radioligand: [125I]-Urotensin-II.
-
Procedure:
-
Prepare cell membranes from the CHO-hUT cell line.
-
Incubate the cell membranes with a constant concentration of [125I]-U-II.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and free radioligand via filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of [125I]-U-II.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of this compound on U-II-induced intracellular calcium release.
-
Cell Line: CHO cells expressing either human or rat UT receptors.
-
Reagents: A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), Urotensin-II.
-
Procedure:
-
Culture the cells in a suitable microplate.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Urotensin-II.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Determine the inhibitory effect of this compound on the U-II-induced calcium signal.
-
3. MAPK Phosphorylation Assay
-
Objective: To evaluate the effect of this compound on the U-II-induced MAPK signaling pathway.
-
Cell Line: Recombinant CHO cells expressing the human UT receptor.
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Starve the cells in a serum-free medium to reduce basal MAPK activity.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with Urotensin-II for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated MAPK (p-MAPK) and total MAPK using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Quantify the dose-dependent inhibition of U-II-induced MAPK phosphorylation by this compound.
-
In Vivo Studies
1. Diabetic Rat Model
-
Objective: To investigate the therapeutic potential of this compound on pancreatic and renal function in a diabetic setting.
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Procedure:
-
Induce diabetes in rats via a single intraperitoneal injection of STZ.
-
Monitor blood glucose levels to confirm the diabetic state.
-
Administer this compound orally (e.g., at a dose of 300 mg/kg/day) for a specified treatment period.
-
A control group of diabetic rats receives a vehicle.
-
Throughout the study, monitor key parameters such as blood glucose, plasma insulin, and markers of renal function (e.g., urinary albumin excretion).
-
At the end of the study, collect tissues (pancreas, kidneys) for histological analysis.
-
Compare the outcomes between the Palosuran-treated and vehicle-treated groups to assess the compound's efficacy.
-
References
The Urotensin-II System and its Antagonist, Palosuran Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urotensin-II (U-II) system, comprising the potent vasoconstrictor peptide U-II and its G protein-coupled receptor (UT receptor), has emerged as a significant area of interest in cardiovascular and renal pathophysiology. U-II is implicated in a range of diseases, including hypertension, heart failure, atherosclerosis, and diabetic nephropathy. This has driven the development of UT receptor antagonists as potential therapeutic agents. Palosuran (B1678358) hydrochloride is a potent and selective antagonist of the human UT receptor that has been investigated in both preclinical and clinical settings. This technical guide provides an in-depth overview of the U-II system, its signaling pathways, and the pharmacological profile of Palosuran hydrochloride. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for researchers in the field.
The Urotensin-II System
Components
The primary components of the urotensin-II system are the peptide ligand, urotensin-II, and its cognate receptor.
-
Urotensin-II (U-II): A cyclic peptide that is considered one of the most potent endogenous vasoconstrictors identified to date.[1][2][3] The amino acid sequence of U-II is highly conserved across species.[2][3]
-
Urotensin-II Receptor (UT Receptor): Also known as GPR14, the UT receptor is a class A rhodopsin family G protein-coupled receptor (GPCR).[1][4] It is widely expressed in various tissues, including the cardiovascular system (heart, vascular smooth muscle, and endothelial cells), kidneys, central nervous system, and endocrine glands.[1][5]
Signaling Pathways
Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic/sarcoplasmic reticulum, leading to various cellular responses, including vasoconstriction.[1][3]
Beyond the canonical Gαq/PLC/Ca2+ pathway, U-II signaling also involves other important pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: U-II has been shown to activate extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK, which are involved in cell growth, proliferation, and inflammation.[7][8]
-
RhoA/Rho Kinase (ROCK) Pathway: This pathway is implicated in U-II-induced vasoconstriction and cellular hypertrophy.[6]
-
Other Pathways: In specific cell types, such as cardiomyocytes, U-II has been shown to activate other signaling molecules like CaMKII and the Akt/GSK-3β pathway, contributing to hypertrophic responses.[8]
Signaling Pathway of the Urotensin-II System
Caption: U-II binds to the UT receptor, activating Gαq/11 and downstream signaling cascades.
Physiological and Pathophysiological Roles
The U-II system is involved in a wide array of physiological processes, and its dysregulation is linked to numerous diseases.
| System | Physiological Role | Pathophysiological Role |
| Cardiovascular | Regulation of vascular tone, cardiac function | Hypertension, atherosclerosis, heart failure, myocardial hypertrophy and fibrosis[1][9] |
| Renal | Regulation of renal blood flow, glomerular filtration rate, water and sodium excretion[8] | Diabetic nephropathy, renal failure[1][9] |
| Metabolic | Potential role in glucose and lipid metabolism | Insulin (B600854) resistance, metabolic syndrome |
| Central Nervous | Neurotransmission, regulation of sleep-wake cycle | Stress, potential role in psychiatric disorders[4] |
This compound: A UT Receptor Antagonist
This compound (ACT-058362) is an orally active, potent, and selective non-peptide antagonist of the human UT receptor.[10][11] It has been extensively studied as a pharmacological tool to elucidate the roles of the U-II system and as a potential therapeutic agent.
Mechanism of Action
Palosuran acts by competitively binding to the UT receptor, thereby blocking the binding of endogenous U-II and inhibiting its downstream signaling pathways.[11][12] This antagonism prevents U-II-mediated effects such as vasoconstriction, cell proliferation, and fibrosis.
Mechanism of Action of Palosuran
Caption: Palosuran competitively antagonizes the UT receptor, blocking U-II-mediated signaling.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for Palosuran.
Table 1: In Vitro Activity of Palosuran
| Assay | Cell Line/Tissue | Species | Parameter | Value | Reference |
| Receptor Binding | CHO cells (recombinant) | Human | IC50 | 3.6 nM | [10][13] |
| Receptor Binding | TE 671 cells | Human | IC50 | 46.2 nM | [10][13] |
| Receptor Binding | CHO cells (recombinant) | Rat | IC50 | 1475 nM | [14] |
| Calcium Mobilization | CHO cells (recombinant) | Human | IC50 | 17 nM | [10][13] |
| Calcium Mobilization | CHO cells (recombinant) | Rat | IC50 | >10,000 nM | [10][13] |
| MAPK Phosphorylation | CHO cells (recombinant) | Human | IC50 | 150 nM | [14] |
| Vasoconstriction | Isolated rat aortic rings | Rat | pD'(2) | 5.2 | [12] |
Table 2: Pharmacokinetics of Palosuran in Humans
| Study Population | Dose | Cmax | AUC | t1/2 | Reference |
| Healthy Male Subjects | 5-2000 mg (single dose) | Dose-proportional up to 500 mg | Dose-proportional up to 500 mg | ~20 hours | [15] |
| Patients with Type 2 Diabetes | 125 mg b.i.d. | 180 ng/mL | 581 ng·h/mL | - | [16] |
Table 3: Clinical Trials of Palosuran in Diabetic Nephropathy
| Study Population | Treatment | Primary Outcome | Result | Reference |
| Macroalbuminuric, diabetic patients | 125 mg b.i.d. for 13.5 days | 24-hour urinary albumin excretion rate | 24.3% reduction (p=0.014) | [17] |
| Hypertensive patients with type 2 diabetic nephropathy | 125 mg b.i.d. for 4 weeks | Urinary albumin excretion, blood pressure | No significant effect | [4][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the U-II system and the activity of Palosuran.
UT Receptor Binding Assay
Objective: To determine the binding affinity of a compound (e.g., Palosuran) for the UT receptor.
Materials:
-
Cell membranes from cells expressing the UT receptor (e.g., recombinant CHO cells).
-
Radioligand: [125I]-labeled human U-II.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compound (Palosuran) at various concentrations.
-
Unlabeled U-II for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes with a fixed concentration of [125I]-hU-II and varying concentrations of the test compound in binding buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled U-II.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Receptor Binding Assay
Caption: A stepwise workflow for performing a UT receptor radioligand binding assay.
Calcium Mobilization Assay
Objective: To measure the ability of a compound to inhibit U-II-induced intracellular calcium release.
Materials:
-
Cells expressing the UT receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
U-II solution.
-
Test compound (Palosuran) at various concentrations.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Protocol:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (Palosuran) at various concentrations to the wells and incubate for a short period.
-
Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
-
Inject a solution of U-II into the wells to stimulate the cells.
-
Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the U-II response against the logarithm of the test compound concentration and determine the IC50 value.
In Vitro Vasoconstriction Assay (Aortic Ring)
Objective: To assess the ability of a compound to antagonize U-II-induced contraction of vascular smooth muscle.
Materials:
-
Thoracic aorta from a rat.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath system with force transducers.
-
U-II solution.
-
Test compound (Palosuran) at various concentrations.
-
Potassium chloride (KCl) solution for assessing tissue viability.
Protocol:
-
Isolate the thoracic aorta from a euthanized rat and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.
-
Test the viability of the rings by inducing contraction with a high concentration of KCl.
-
After washing and returning to baseline, incubate the rings with the test compound (Palosuran) or vehicle for a specified time.
-
Generate a cumulative concentration-response curve to U-II in the presence and absence of the antagonist.
-
Measure the contractile force at each U-II concentration.
-
Analyze the data to determine the effect of the antagonist on the potency (EC50) and maximal response of U-II. The pA2 value, a measure of antagonist potency, can be calculated from the rightward shift of the concentration-response curve.
Conclusion
The urotensin-II system plays a critical role in cardiovascular and renal physiology and is a promising target for therapeutic intervention in a variety of diseases. This compound, a potent and selective UT receptor antagonist, has been instrumental in advancing our understanding of this system. While preclinical studies have shown promising results, clinical data in diabetic nephropathy have been mixed, highlighting the complexity of the U-II system in human disease. This technical guide provides a comprehensive resource for researchers, offering detailed information on the U-II system's signaling, the pharmacology of Palosuran, and key experimental methodologies. Further research is warranted to fully elucidate the therapeutic potential of targeting the urotensin-II system.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Combination of Docking-Based and Pharmacophore-Based Virtual Screening Identifies Novel Agonists That Target the Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 8. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients [edoc.unibas.ch]
- 18. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Palosuran Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent, selective, and orally active antagonist of the human urotensin-II (UT) receptor.[1][2] Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors identified to date.[2][3] The urotensin system, through the interaction of U-II with its G protein-coupled receptor (UT receptor), is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and glucose metabolism.[3][4] Palosuran has been investigated in several preclinical in vivo models to explore its therapeutic potential in conditions such as diabetic nephropathy, renal ischemia, and erectile dysfunction.[2][4][5]
These application notes provide detailed protocols for in vivo experiments involving Palosuran hydrochloride in various rat models, along with summarized quantitative data from key studies.
Mechanism of Action and Signaling Pathway
This compound competitively antagonizes the binding of urotensin-II to the UT receptor.[2] The UT receptor is a G protein-coupled receptor that, upon activation by U-II, initiates a downstream signaling cascade primarily through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6] These events contribute to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. Palosuran, by blocking the initial binding of U-II, inhibits these downstream effects.[2]
In Vivo Experimental Protocols
The following are detailed protocols for commonly used in vivo models to assess the efficacy of this compound.
Streptozotocin-Induced Diabetic Rat Model
This model is used to investigate the effects of Palosuran on diabetic complications, including nephropathy and erectile dysfunction.[4][5]
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g) are commonly used.
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5), at a dose of 65 mg/kg is administered.
-
To prevent initial hypoglycemia, rats are provided with 10% sucrose (B13894) water for 24-48 hours post-STZ injection.
-
-
Confirmation of Diabetes:
-
Diabetes is confirmed 2-3 days after STZ injection by measuring blood glucose levels from a tail vein blood sample using a glucometer. Rats with blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.
-
-
Treatment Groups:
-
Diabetic rats are randomly assigned to treatment groups:
-
Vehicle Control (e.g., distilled water or appropriate vehicle for Palosuran).
-
This compound (e.g., 300 mg/kg/day, administered orally via gavage).[5]
-
-
An age-matched non-diabetic control group is also maintained.
-
-
Drug Administration:
-
Parameters to be Measured:
-
Metabolic Parameters: Body weight, food and water intake (weekly); blood glucose, HbA1c, serum insulin, cholesterol, and triglycerides (at baseline and end of study).
-
Renal Function: 24-hour urine collection for measurement of proteinuria and creatinine (B1669602) clearance (at baseline and end of study).
-
Erectile Function (for specific studies): In vitro organ bath studies on corpora cavernosa strips to assess contractile and relaxant responses.[5]
-
Histopathology: Kidneys and pancreas are collected at the end of the study for histological examination (e.g., H&E, PAS staining) to assess renal damage and islet cell integrity.
-
Western Blotting/Immunohistochemistry: To analyze the expression of relevant proteins (e.g., NOS isoforms, RhoA) in target tissues.[5]
-
Data Summary: Streptozotocin-Induced Diabetic Rat Model
| Parameter | Control Diabetic | Palosuran-Treated Diabetic | Reference |
| Survival Rate | Decreased | Improved | [4] |
| Blood Glucose | Increased | Slowed Increase | [4] |
| Glycosylated Hemoglobin (HbA1c) | Increased | Slowed Increase | [4] |
| Serum Insulin | Decreased | Increased | [4] |
| Serum Lipids (Cholesterol & Triglycerides) | Increased | Slowed Increase | [4] |
| Proteinuria | Developed | Delayed | [4] |
| Renal Blood Flow | - | Increased | [4] |
| Renal Damage (Histological) | Present | Delayed | [4] |
Renal Ischemia-Reperfusion Injury Model in Rats
This model is used to evaluate the protective effects of Palosuran against acute kidney injury caused by a temporary interruption of blood flow.[2]
Protocol:
-
Animals: Male Wistar rats are typically used.[2]
-
Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the kidneys.
-
The renal arteries and veins (renal pedicles) are carefully isolated.
-
Bilateral renal ischemia is induced by clamping both renal pedicles with non-traumatic vascular clamps for a defined period (e.g., 45 minutes).
-
After the ischemic period, the clamps are removed to allow reperfusion.
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same surgical procedure without clamping the renal pedicles.
-
-
Treatment Groups:
-
Vehicle Control.
-
This compound (e.g., 10 mg/kg/h, administered as a continuous intravenous infusion starting before ischemia and continuing during reperfusion).[1]
-
-
Parameters to be Measured:
-
Renal Blood Flow: Measured using a flow probe placed around the renal artery.
-
Renal Function: Serum creatinine and blood urea (B33335) nitrogen (BUN) are measured at various time points post-reperfusion (e.g., 24, 48 hours).
-
Histopathology: Kidneys are harvested for histological analysis to assess tubular necrosis, inflammation, and other signs of injury.
-
Data Summary: Renal Ischemia-Reperfusion Injury Model
| Parameter | Vehicle-Treated Ischemia | Palosuran-Treated Ischemia | Reference |
| Renal Blood Flow after Reperfusion | Decreased ("no-reflow") | Restored to baseline | [1] |
| Mean Arterial Blood Pressure | No significant change | No significant change | [1] |
| Development of Acute Renal Failure | Occurred | Prevented | [2] |
| Histological Consequences of Ischemia | Present | Prevented | [2] |
Cyclosporine A-Induced Nephrotoxicity Model in Rats
This model is used to assess the potential of Palosuran to mitigate kidney damage caused by the immunosuppressant drug Cyclosporine A (CsA).[1]
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Nephrotoxicity:
-
Rats are administered Cyclosporine A (15 mg/kg/day, i.p.) for 21 days.[1]
-
-
Treatment Groups:
-
Control (Vehicle for CsA and Palosuran).
-
CsA only.
-
CsA + this compound (300 mg/kg/day, orally).[1]
-
Palosuran only.
-
-
Drug Administration:
-
Palosuran is dissolved in distilled water and administered daily by oral gavage for 21 days, concurrently with CsA injections.
-
-
Parameters to be Measured:
-
Renal Function: 24-hour urine collection for creatinine clearance calculation. Serum creatinine and plasma urotensin-II levels are also measured.[1]
-
Histopathology: Kidneys are examined for signs of CsA-induced nephrotoxicity, such as tubular damage and interstitial fibrosis.
-
Protein Expression: Western blotting and immunohistochemistry are used to assess the expression of urotensin-II in the kidneys.
-
Data Summary: Cyclosporine A-Induced Nephrotoxicity Model
| Parameter | CsA-Treated | CsA + Palosuran-Treated | Reference |
| Creatinine Clearance | Markedly declined | Significantly improved | [1] |
| Serum Creatinine | Increased | Significantly decreased | [1] |
| Renal Histology | Marked deterioration | Significant normalization | [1] |
| U-II Protein Expression in Kidney | Increased | Prevented increase | [1] |
| Plasma U-II Levels | Decreased | No significant change vs. CsA |
Conclusion
This compound has demonstrated significant protective effects in various preclinical models of renal and metabolic diseases. The protocols outlined above provide a framework for conducting in vivo studies to further investigate the therapeutic potential of urotensin-II receptor antagonists. Researchers should adapt these protocols based on their specific experimental objectives and adhere to institutional animal care and use guidelines. The provided data summaries highlight the key findings from studies with Palosuran, offering a valuable reference for future research in this area.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Palosuran Hydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of Palosuran (B1678358) hydrochloride, a potent and selective antagonist of the urotensin-II receptor (UT receptor). The following sections detail the mechanism of action, relevant signaling pathways, and step-by-step methodologies for key functional assays.
Introduction
Palosuran hydrochloride (also known as ACT-058362) is a non-peptidic, orally active antagonist of the human urotensin-II (U-II) receptor, a G protein-coupled receptor (GPCR) formerly known as GPR14.[1] U-II is recognized as one of the most potent vasoconstrictors and is implicated in various physiological and pathophysiological processes, including cardiovascular function, renal function, and cell proliferation.[1][2] this compound competitively inhibits the binding of U-II to its receptor, thereby blocking its downstream signaling effects.[1][3] This document provides protocols for researchers to assess the potency and efficacy of this compound in cell-based models.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by blocking the interaction of urotensin-II with the UT receptor. This inhibition prevents the activation of downstream intracellular signaling cascades, which include the mobilization of intracellular calcium ([Ca2+]i) and the phosphorylation of mitogen-activated protein kinase (MAPK).[1][4] The UT receptor is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The UT receptor can also activate other pathways, including the PI3K/AKT and JAK/STAT pathways, which are crucial for cell survival and proliferation.[5]
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Palosuran Hydrochloride for Inducing Renal Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (ACT-058362) is a selective and competitive antagonist of the urotensin-II (U-II) receptor.[1][2][3] Urotensin-II is a potent endogenous vasoconstrictor peptide, and its upregulation has been implicated in the pathophysiology of various cardiovascular and renal diseases.[1][4] By blocking the U-II receptor, Palosuran hydrochloride has been investigated for its potential to induce renal vasodilation and confer renoprotective effects. These notes provide a summary of the available preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions by competitively inhibiting the binding of urotensin-II to its G-protein coupled receptor (UT receptor).[2][3] This antagonism is intended to block the downstream signaling cascade that leads to vasoconstriction, thereby promoting vasodilation and increasing blood flow in the renal vasculature. Preclinical studies have suggested that this mechanism could be beneficial in conditions characterized by renal ischemia or dysfunction.[2][3][4]
Preclinical Data
Animal studies have generally demonstrated a positive effect of Palosuran on renal hemodynamics and function.
| Animal Model | Treatment | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Palosuran | Increased renal blood flow, delayed development of proteinuria and renal damage. | [4] |
| Rats with renal ischemia | Intravenous Palosuran (10 mg/kg/h) | Prevented the "no-reflow" phenomenon following renal artery clamping, indicating a selective renal vasodilator effect. | [2][3] |
| Cirrhotic rats (bile duct-ligated) | Palosuran (10 mg/kg IV or 30 mg/kg/day oral) | Increased renal blood flow, sodium, and water excretion. | [5] |
| Rats with Cyclosporine-A induced nephrotoxicity | Palosuran (300 mg/kg, for 21 days) | Improved renal function, manifested as a significant increase in creatinine (B1669602) clearance. | [6][7] |
Clinical Data
In contrast to preclinical findings, clinical trials in human subjects have not consistently demonstrated a significant effect of Palosuran on renal vasodilation or hemodynamics.
| Patient Population | Treatment | Key Findings | Reference |
| Macroalbuminuric, diabetic patients | Oral Palosuran (125 mg twice daily for 13.5 days) | A clinically significant reduction in the 24-hour urinary albumin excretion rate was observed, but no effect on renal hemodynamic parameters . | [8] |
| Hypertensive patients with type 2 diabetic nephropathy | Oral Palosuran (125 mg BID for 4 weeks) | Did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. | [1][9][10] |
Signaling Pathway
Caption: this compound blocks the urotensin-II receptor.
Experimental Protocols
Preclinical Protocol: Evaluation in a Rat Model of Renal Ischemia
This protocol is based on methodologies described in studies investigating Palosuran's effect on renal ischemia in rats.[2][3]
1. Animal Model:
-
Male Wistar rats (250-300g).
-
Animals are anesthetized (e.g., with sodium pentobarbital).
-
The left renal artery is isolated.
2. Ischemia Induction:
-
A non-traumatic clamp is placed on the left renal artery for 45 minutes to induce ischemia.
-
The clamp is then removed to allow for reperfusion.
3. Treatment Groups:
-
Vehicle Group: Receives a continuous intravenous infusion of the vehicle solution.
-
Palosuran Group: Receives a continuous intravenous infusion of this compound (e.g., 10 mg/kg/h).
4. Measurement of Renal Blood Flow (RBF):
-
A transit-time ultrasound flow probe is placed around the left renal artery.
-
RBF is continuously monitored and recorded before, during, and after ischemia/reperfusion.
5. Data Analysis:
-
Compare the mean RBF between the vehicle and Palosuran-treated groups during the reperfusion phase.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
Caption: Workflow for preclinical evaluation of Palosuran in renal ischemia.
Clinical Protocol: Randomized Controlled Trial in Diabetic Nephropathy
This protocol is a generalized representation based on the methodologies of clinical trials with Palosuran in patients with diabetic nephropathy.[1][8][9]
1. Patient Population:
-
Hypertensive patients with type 2 diabetic nephropathy.
-
Inclusion criteria may include specific ranges for 24-hour albuminuria (e.g., >0.5 and <3.0 g) and blood pressure.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, crossover study.
-
Patients receive both Palosuran and placebo for defined treatment periods (e.g., 4 weeks each), separated by a washout period.
3. Treatment:
-
Palosuran: Oral administration (e.g., 125 mg twice daily).
-
Placebo: Matching placebo administered orally.
4. Primary Endpoints:
-
Change in 24-hour urinary albumin excretion.
-
Change in systemic blood pressure.
5. Secondary Endpoints:
-
Glomerular filtration rate (GFR).
-
Renal plasma flow.
6. Data Collection and Analysis:
-
24-hour urine samples are collected at baseline and at the end of each treatment period.
-
Blood pressure, GFR, and renal plasma flow are measured at specified intervals.
-
Statistical analysis is performed to compare the effects of Palosuran and placebo.
Caption: Workflow for a crossover clinical trial of Palosuran.
Conclusion and Future Directions
While this compound demonstrated promising renal vasodilator and renoprotective effects in various preclinical models, these findings have not translated into significant improvements in renal hemodynamics in clinical trials involving patients with diabetic nephropathy.[1][2][3][4][5][8][9][10] The observed reduction in albuminuria in one study suggests a potential benefit, but the lack of a direct vasodilatory effect in humans raises questions about its primary mechanism of action in clinical settings.[8] Further research is needed to elucidate the discrepancy between preclinical and clinical outcomes and to determine if Palosuran may have therapeutic value in other renal diseases or patient populations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of urotensin II and its specific receptor antagonist palosuran in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advances.umw.edu.pl [advances.umw.edu.pl]
- 7. Urotensin receptor antagonist palosuran attenuates cyclosporine-a-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palosuran Hydrochloride in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride is a nonpeptidic, orally active, and selective antagonist of the urotensin-II (U-II) receptor (UT receptor).[1][2] The urotensin system has been implicated in the pathophysiology of various cardiovascular and renal diseases, including diabetic nephropathy.[3][4] U-II is a potent vasoconstrictor, and its plasma levels have been found to be elevated in patients with diabetes and kidney disease.[1][5] This has led to the hypothesis that antagonizing the UT receptor could offer a therapeutic benefit in managing diabetic nephropathy.[1][6]
These application notes provide a summary of the key findings from clinical and preclinical research on Palosuran hydrochloride in the context of diabetic nephropathy. Detailed protocols for relevant experiments are also provided to aid in the design and execution of future studies in this area.
Mechanism of Action
This compound competitively inhibits the binding of urotensin-II to its G protein-coupled receptor, the UT receptor.[2] This antagonism blocks the downstream signaling pathways activated by U-II, which are thought to contribute to renal pathophysiology. Key downstream effects of U-II that are inhibited by Palosuran include intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.[2]
Caption: Mechanism of action of this compound.
Preclinical Research Highlights
In animal models, Palosuran has shown some promising effects. In a rat model of diabetes, Palosuran increased renal blood flow, delayed the development of proteinuria and renal damage, and improved survival.[1] Furthermore, in rats with post-ischemic acute renal failure, Palosuran was effective in preventing renal vasoconstriction and reducing the histological consequences of ischemia.[1][2]
Clinical Research in Diabetic Nephropathy
Clinical studies investigating the efficacy of Palosuran in patients with diabetic nephropathy have yielded mixed results.
Key Clinical Trial Data
A key study was a multicenter, randomized, double-blind, placebo-controlled, 2-period crossover trial in hypertensive patients with type 2 diabetic nephropathy already receiving treatment with a renin-angiotensin-aldosterone system (RAAS) blocker.[3] In this study, 54 patients received both Palosuran (125 mg twice daily) and a placebo for 4 weeks each.[3] The primary endpoints were changes in urinary albumin excretion (UAE) and blood pressure. The study found that Palosuran did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow.[3][6]
However, an earlier, smaller study in macroalbuminuric diabetic patients treated with Palosuran (125 mg twice daily for 13.5 days) in addition to an ACE inhibitor or an angiotensin receptor blocker showed a clinically significant reduction of 24.3% in the 24-hour urinary albumin excretion rate.[5]
Another study in diet-treated type 2 diabetes patients without nephropathy found that Palosuran had no effect on insulin (B600854) secretion or sensitivity.[1][7]
Data Presentation
Table 1: Patient Demographics and Baseline Characteristics (Hypertensive Type 2 Diabetic Nephropathy Trial)
| Characteristic | Value |
| Number of Patients (Per-Protocol) | 54 |
| Mean Age (years) | 61.6 |
| Women (%) | 20 |
| Mean Blood Pressure (mmHg) | 155/84 |
| Mean Albuminuria (mg/24 hours) | 1016 |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.[3]
Table 2: Key Outcomes of Palosuran Treatment in Hypertensive Type 2 Diabetic Nephropathy
| Parameter | Treatment Effect (Palosuran vs. Placebo) | 95% Confidence Interval |
| Urinary Albumin Excretion (Ratio) | 0.99 | 0.85 to 1.14 |
| Systolic Blood Pressure Change (mmHg) | -1.9 | Not Reported |
| Diastolic Blood Pressure Change (mmHg) | -0.2 | Not Reported |
This table summarizes the primary outcomes from the 4-week treatment period with Palosuran (125 mg BID) versus placebo.[6]
Table 3: Pharmacokinetic Parameters of Palosuran in Diet-Treated Type 2 Diabetes Patients
| Parameter | Value |
| Cmax (ng/mL) | 180 (Geometric Mean) |
| AUCτ (ng·h/mL) | 581 (Geometric Mean) |
| tmax (hours) | 3.0 (Median) |
Pharmacokinetic parameters following oral administration of 125 mg Palosuran twice daily.[7]
Experimental Protocols
Assessment of Urinary Albumin Excretion (UAE) in a Clinical Trial
This protocol is based on the methodology described in clinical trials of Palosuran in patients with diabetic nephropathy.[3][6]
Objective: To measure the 24-hour urinary albumin excretion rate as a marker of renal function.
Procedure:
-
Patients are instructed to collect their urine over a 24-hour period.
-
To minimize intra-individual variability, it is recommended to collect three consecutive 24-hour urine samples at each time point (e.g., baseline and end of treatment).[6]
-
The total volume of urine for each 24-hour period is recorded.
-
Aliquots from each collection are sent to a central laboratory for analysis.
-
The albumin concentration in the urine is measured using a validated immunoassay.
-
The 24-hour UAE is calculated by multiplying the albumin concentration by the total urine volume for the 24-hour period.
-
The final UAE for each time point is reported as the mean of the three consecutive collections.
Caption: Workflow for assessing 24-hour urinary albumin excretion.
U-II Receptor Binding Assay
This protocol is a generalized procedure based on descriptions of radioligand binding assays for Palosuran.[2][8]
Objective: To determine the binding affinity of Palosuran for the human urotensin-II receptor.
Materials:
-
Membrane preparations from cells expressing the human UT receptor.
-
¹²⁵I-labeled human U-II (radioligand).
-
This compound.
-
Binding buffer (composition may vary, typically includes a buffer salt like HEPES, and protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a multi-well plate, add increasing concentrations of Palosuran to the wells.
-
Add a fixed concentration of ¹²⁵I-labeled U-II to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a specified time (e.g., prolonged incubation may be necessary to reveal competitive antagonism) at a controlled temperature.[2]
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ (concentration of Palosuran that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
This is a representative protocol for a functional assay to assess the antagonist activity of Palosuran.[2][9]
Objective: To measure the ability of Palosuran to inhibit U-II-induced increases in intracellular calcium.
Materials:
-
Cells expressing the human UT receptor (e.g., CHO or TE-671 cells).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3).[9]
-
This compound.
-
Human U-II.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and BSA).[9]
-
A fluorescence plate reader (e.g., FLIPR).[9]
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Add serial dilutions of Palosuran to the cells and incubate for a specified period (e.g., 20 minutes).[9]
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of human U-II (e.g., 30 nM) to stimulate calcium mobilization.[9]
-
Measure the fluorescence output over time to monitor the change in intracellular calcium concentration.
-
The inhibitory effect of Palosuran is determined by the reduction in the U-II-induced fluorescence signal.
-
Calculate the IC₅₀ value for Palosuran from the concentration-response curve.
Conclusion
The available research on this compound for the treatment of diabetic nephropathy suggests a potential role for the urotensin system in this disease, but the clinical efficacy of Palosuran remains inconclusive.[4] While preclinical studies and an early clinical trial showed promising results in reducing proteinuria, a larger, well-controlled study in hypertensive patients with type 2 diabetic nephropathy did not demonstrate a significant benefit on key renal and cardiovascular endpoints.[3][5] These findings question whether urotensin receptor antagonism represents a viable new treatment strategy for this patient population.[3][6] Further research may be needed to explore the potential of UT receptor antagonists in different patient populations or in combination with other therapies. The protocols and data presented here provide a foundation for researchers to design and interpret future studies in this area.
References
- 1. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Palosuran Hydrochloride: A Potent Tool for Interrogating the Urotensin System in Pathophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent, selective, and orally active non-peptide antagonist of the human urotensin-II (UT) receptor.[1][2][3] Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent endogenous vasoconstrictors.[1][4] The urotensin system, comprising U-II, urotensin-II-related peptide (URP), and the UT receptor, is implicated in a wide range of physiological and pathophysiological processes.[5][6] Elevated levels of U-II have been associated with various cardiovascular, renal, and metabolic diseases, including heart failure, atherosclerosis, chronic kidney disease, and diabetes.[5][7][8][9] Palosuran hydrochloride serves as a critical pharmacological tool to investigate the role of the urotensin system in these disease states, offering potential therapeutic avenues.[1][10]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the pathophysiology of the urotensin system.
Mechanism of Action
This compound exerts its effects by competitively binding to the human UT receptor, a G protein-coupled receptor (GPCR).[1] The UT receptor primarily couples to Gαq/11 proteins.[11][12] Upon activation by U-II, the receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[11][13] This increase in intracellular calcium, along with the activation of other downstream pathways such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK) like ERK1/2 and p38, contributes to the diverse physiological and pathological effects of U-II.[7][11][14] Palosuran effectively blocks these downstream signaling events by preventing the initial binding of U-II to its receptor.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell/Tissue Preparation | Value | Reference(s) |
| IC50 | Human | CHO cells expressing recombinant UT receptor (Membrane) | 3.6 nM | [2][3] |
| Human | TE 671 cells (Whole cell) | 46.2 nM | [2] | |
| Human | CHO cells expressing recombinant UT receptor (Whole cell) | 86 nM | [2] | |
| Rat | CHO cells expressing recombinant UT receptor (Membrane) | >1000 nM | [2] | |
| Ki | Human | Recombinant UT receptor | 5 ± 1 nM | [13] |
| Monkey | Recombinant UT receptor | 4 ± 1 nM | [13] | |
| Rodent/Feline | Recombinant UT receptor | >1 µM | [13] | |
| pD'(2) | Rat | Isolated aortic rings | 5.2 | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Route | Value | Reference(s) |
| Tmax | Human (Healthy) | 5 - 2000 mg (single dose) | Oral | ~1 and 4 hours (two peaks) | [15] |
| t1/2 | Human (Healthy) | 5 - 2000 mg (single dose) | Oral | ~20 hours | [15] |
| Accumulation Factor | Human (Diabetic) | 125 mg b.i.d. | Oral | 1.7 | [16] |
| Urinary Excretion (unchanged) | Human (Healthy) | Multiple doses | Oral | <3% | [17] |
Mandatory Visualizations
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water or appropriate buffer
-
Vortex mixer
-
Sonicator (recommended)
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in DMSO. Sonication may be required to fully dissolve the compound.[1]
-
For working solutions, further dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the human UT receptor.
Materials:
-
Cell membranes prepared from cells expressing the human UT receptor (e.g., recombinant CHO cells).[1]
-
[¹²⁵I]-labeled U-II (radioligand).
-
This compound.
-
Unlabeled U-II (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-U-II, and varying concentrations of this compound.
-
For total binding, add only [¹²⁵I]-U-II and buffer.
-
For non-specific binding, add [¹²⁵I]-U-II and a high concentration of unlabeled U-II.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using appropriate software.
In Vitro Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit U-II-induced intracellular calcium release.
Materials:
-
Cells expressing the human UT receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
U-II.
-
This compound.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions and incubate.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Using the fluorescent microplate reader, measure the baseline fluorescence.
-
Add a fixed concentration of U-II (typically the EC80) to stimulate calcium mobilization and immediately begin kinetic fluorescence reading.
-
Record the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the U-II-induced calcium response and calculate the IC50 value.
In Vivo Model of Renal Ischemia-Reperfusion Injury in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of acute kidney injury.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Microvascular clamps.
-
This compound solution for intravenous or oral administration.
-
Saline (vehicle control).
Protocol:
-
Anesthetize the rats and perform a midline laparotomy to expose the renal arteries.
-
Induce ischemia by clamping both renal arteries for a defined period (e.g., 45 minutes).[17]
-
Administer this compound or vehicle control at a predetermined time before or after ischemia. For example, intravenous administration can be given as a bolus followed by a continuous infusion.[1]
-
Remove the clamps to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
At selected time points post-reperfusion (e.g., 24, 48, or 72 hours), collect blood and urine samples for measurement of renal function markers (e.g., serum creatinine, blood urea (B33335) nitrogen).
-
At the end of the experiment, euthanize the animals and harvest the kidneys for histological analysis to assess tissue damage.
Conclusion
This compound is an invaluable tool for elucidating the complex role of the urotensin system in health and disease. Its high affinity and selectivity for the human UT receptor make it a precise instrument for in vitro and in vivo studies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the pathophysiology of cardiovascular, renal, and metabolic disorders, and to explore the therapeutic potential of urotensin system antagonism.
References
- 1. This compound 540769-28-6(free base) | GPR | TargetMol [targetmol.com]
- 2. palosuran | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. youtube.com [youtube.com]
- 4. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Up-regulation of urotensin II and its receptor contributes to human hepatocellular carcinoma growth via activation of the PKC, ERK1/2, and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and in vitro characterization of rosuvastatin calcium incorporated methyl beta cyclodextrin and Captisol® inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palosuran Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palosuran (B1678358) hydrochloride, a potent and selective Urotensin-II (U-II) receptor antagonist, in various rat models based on preclinical research. The provided protocols and data are intended to guide researchers in designing and conducting their own studies.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of Palosuran hydrochloride used in different rat models as reported in the literature.
| Rat Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Streptozotocin-induced Diabetic Rats | 300 mg/kg/day | Oral (p.o.) | 16 weeks | Improved survival, increased insulin (B600854), slowed the increase in glycemia, glycosylated hemoglobin, and serum lipids. Increased renal blood flow and delayed proteinuria and renal damage. | [1][2] |
| Streptozotocin-induced Diabetic Rats | 300 mg/kg/day | Oral (p.o.) | 6 weeks | Reversed decreased relaxant response to SNP and Y-27632 in corpora cavernosa. Reduced U-II expression in diabetic corpora cavernosa. | [3][4] |
| Cyclosporine-A-induced Nephrotoxicity | 300 mg/kg/day | Oral (p.o.) | 21 days | Improved renal function, decreased serum creatinine (B1669602), and increased creatinine clearance. Normalized kidney histology and prevented an increase in U-II expression in the kidneys. | [5][6][7] |
| Renal Ischemia (no-reflow phenomenon) | Not specified (intravenous) | Intravenous (i.v.) | Acute | Prevented post-ischemic renal vasoconstriction and reduced acute renal failure. Restored renal blood flow. | [8][9][10] |
Experimental Protocols
Induction of Diabetes Mellitus in Rats
Objective: To induce a diabetic phenotype in rats for studying the effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for Palosuran (e.g., water, methylcellulose (B11928114) solution)
-
Glucose meter and strips
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ dissolved in cold citrate buffer. The exact dose of STZ may need to be optimized for the specific rat strain and desired severity of diabetes.
-
Confirm diabetes development by measuring blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Divide the diabetic rats into control and treatment groups.
-
Administer this compound or vehicle to the respective groups daily via oral gavage at the desired dosage (e.g., 300 mg/kg/day) for the specified duration of the study.[1][3]
-
Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
At the end of the treatment period, collect blood and tissue samples for further analysis.
Cyclosporine-A-Induced Nephrotoxicity Model
Objective: To induce kidney damage using Cyclosporine-A (CsA) to evaluate the protective effects of this compound.
Materials:
-
Cyclosporine-A (CsA)
-
Vehicle for CsA (e.g., Cremophor EL in alcohol)[5]
-
This compound
-
Saline solution
-
Metabolic cages for urine collection
Procedure:
-
Randomly assign rats to different experimental groups: Control, CsA-treated, and CsA + Palosuran-treated.[5]
-
Administer CsA (e.g., 15 mg/kg/day) intraperitoneally (i.p.) for 21 days.[5][6][7]
-
For the treatment group, co-administer this compound (e.g., 300 mg/kg/day) orally for the same duration.[5][6][7]
-
The control group receives daily i.p. injections of saline solution.[5]
-
House rats in metabolic cages to collect 24-hour urine samples for analysis of creatinine and other renal function markers.
-
At the end of the 21-day period, collect blood samples to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Euthanize the rats and harvest the kidneys for histological examination and western blotting to assess U-II protein expression.[5][6][7]
Signaling Pathway and Experimental Workflow
Urotensin-II Signaling Pathway
Urotensin-II (U-II) is a potent vasoconstrictor that binds to the G protein-coupled receptor, UT.[9][10] This interaction activates downstream signaling cascades, including the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinases (MAPK), leading to various physiological effects.[9][10] this compound acts as a competitive antagonist at the UT receptor, inhibiting the effects of U-II.[9][10]
Caption: Urotensin-II signaling and Palosuran antagonism.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rat model of disease.
Caption: General workflow for Palosuran in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palosuran sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Urotensin receptor antagonist palosuran attenuates cyclosporine-a-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Palosuran Hydrochloride Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Palosuran (B1678358) hydrochloride, a potent and selective urotensin-II (U-II) receptor antagonist, in various preclinical models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the pharmacological properties of Palosuran and its therapeutic potential.
Mechanism of Action
Palosuran hydrochloride competitively antagonizes the binding of urotensin-II to its G protein-coupled receptor (GPCR), the UT receptor.[1] This interaction blocks the downstream signaling cascade initiated by U-II, which includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2] By inhibiting these pathways, Palosuran mitigates the potent vasoconstrictive and profibrotic effects of U-II, making it a candidate for investigation in cardiovascular and renal diseases.
Signaling Pathway
The binding of urotensin-II to its receptor triggers a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway and the inhibitory action of Palosuran.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vitro efficacy of this compound in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Tissue | Species | Value | Reference |
| IC₅₀ (Binding) | CHO cells (human UT receptor) | Human | 3.6 nM | [2] |
| pD'(2) (Contraction) | Isolated rat aortic rings | Rat | 5.2 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | Cmax | Tmax | AUC | t½ | Reference |
| Rat | 60 mg/kg/day (oral gavage) | Oral | Non-dose proportional increase | - | 136.9-308.2 times human exposure | - | [3] |
| Dog | 20 mg/kg | IV | - | - | - | Greater than rat | [3] |
Table 3: Pharmacokinetic Parameters of Palosuran in Humans (for reference)
| Population | Dose | Route | Cmax | Tmax | AUC | t½ | Reference |
| Healthy Male Subjects | 5-2000 mg (single dose) | Oral | Dose proportional up to 500 mg | ~1 and 4 hours (two peaks) | Dose proportional up to 500 mg | ~20 hours | |
| Diabetic Patients | 125 mg (twice daily) | Oral | - | 1 hour | - | - |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats, a common model to study diabetic complications where Palosuran has been evaluated.
Workflow Diagram:
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
Male Wistar rats (250-300 g)
-
Glucometer and test strips
-
This compound
-
Vehicle for Palosuran administration (e.g., saline for oral gavage)
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the housing conditions for at least one week.
-
Fasting: Fast the rats overnight before STZ administration, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to the desired concentration (e.g., for a 60 mg/kg dose). STZ is light-sensitive and unstable in solution, so protect from light and use within 15 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of the freshly prepared STZ solution.
-
Hyperglycemia Confirmation: Monitor blood glucose levels at regular intervals (e.g., 72 hours post-STZ injection). Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.
-
Palosuran Administration: Once diabetes is established, initiate treatment with this compound. For oral administration, a dose of 300 mg/kg/day has been used, administered via gavage for a period of 6 weeks.[4]
-
Endpoint Analysis: At the end of the treatment period, evaluate the desired endpoints, which may include organ function tests (e.g., creatinine (B1669602) clearance), histological analysis of target organs (e.g., kidney, corpora cavernosa), and measurement of relevant biomarkers.[4]
Renal Ischemia-Reperfusion (I/R) Injury Model in Rats
This model is used to investigate the protective effects of Palosuran on acute kidney injury.
Workflow Diagram:
Materials:
-
Male Wistar rats
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Vascular clamps
-
This compound
-
Vehicle for intravenous infusion (e.g., sterile saline)
-
Infusion pump
Procedure:
-
Anesthesia and Surgery: Anesthetize the rats and perform a midline laparotomy to expose the kidneys.
-
Ischemia Induction: Carefully isolate both renal pedicles and clamp them with non-traumatic vascular clamps to induce ischemia. A 45-minute clamping period is commonly used.
-
Palosuran Administration: Administer this compound or vehicle. For instance, an intravenous infusion of 10 mg/kg/h can be initiated before, during, or after the ischemic period.
-
Reperfusion: After the ischemic period, remove the clamps to allow reperfusion of the kidneys.
-
Closure and Recovery: Suture the abdominal wall and skin, and allow the animals to recover from anesthesia. Provide appropriate post-operative care.
-
Sample Collection and Analysis: Collect blood and urine samples at various time points post-reperfusion (e.g., 24 and 48 hours) to measure markers of renal function such as serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Histological Examination: At the end of the experiment, euthanize the animals and harvest the kidneys for histological analysis to assess the extent of tissue damage.
Isolated Tissue Organ Bath Assay
This ex vivo protocol is used to assess the antagonistic effect of Palosuran on urotensin-II-induced vasoconstriction in isolated arterial rings.
Workflow Diagram:
Materials:
-
Male Wistar rats
-
Krebs-Ringer bicarbonate solution
-
Urotensin-II
-
This compound
-
Organ bath system with force transducers and data acquisition software
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing.
-
Viability Check: Contract the tissues with a depolarizing agent (e.g., 60 mM KCl) to ensure viability.
-
Antagonist Incubation: After washing and returning to baseline, incubate the tissues with either this compound at the desired concentration or vehicle for a specified period (e.g., 30 minutes).
-
Urotensin-II Challenge: Generate a cumulative concentration-response curve to urotensin-II by adding increasing concentrations of the agonist to the organ bath.
-
Data Analysis: Record the contractile responses and analyze the data to determine the potency of urotensin-II in the presence and absence of Palosuran. A rightward shift in the concentration-response curve for urotensin-II in the presence of Palosuran is indicative of competitive antagonism.[1]
Formulation and Administration
-
Oral Administration: For oral gavage in rats, this compound can be suspended in a suitable vehicle such as saline. The volume for oral gavage in rats is typically between 10-20 ml/kg.[5][6]
-
Intravenous Administration: For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle suitable for injection. The final solution should be at a physiological pH. Administration can be as a bolus or a continuous infusion.[1]
These protocols and notes are intended as a guide. Researchers should optimize the procedures based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Quantification of Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Accurate and reliable quantification of Palonosetron hydrochloride in bulk drug substances, pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantification of Palonosetron hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Additionally, a stability-indicating RP-HPLC method is described to ensure the accurate measurement of the drug in the presence of its degradation products.[2][3]
Mechanism of Action: 5-HT3 Receptor Antagonism
Palonosetron hydrochloride exerts its antiemetic effect by selectively blocking the action of serotonin (B10506) (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents and other emetogenic stimuli cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors, initiating a vomiting reflex. By competitively inhibiting the binding of serotonin to these receptors, Palonosetron hydrochloride effectively blocks the emetic signal.
Analytical Methods for Quantification
Several analytical methods have been reported for the determination of Palonosetron hydrochloride. The most common and robust methods are RP-HPLC and UV-Vis Spectrophotometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for the quantification of Palonosetron hydrochloride due to its high specificity, sensitivity, and ability to separate the drug from its impurities and degradation products.[4]
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2] This is crucial for assessing the stability of a drug product over its shelf life.
Application Note: Stability-Indicating RP-HPLC for Palonosetron Hydrochloride
This method is suitable for the quantitative determination of Palonosetron hydrochloride in the presence of its degradation products, making it ideal for stability studies of pharmaceutical formulations.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10.3 - 103.1 mg/L[5] | 0.003 - 2 mg/mL[6] | 5 - 30 µg/mL[7] |
| Regression Coefficient (r²) | 0.9999[5] | >0.998[8] | 0.9999[7] |
| Accuracy (% Recovery) | 100.4%[5] | 99.35% - 100.2%[6] | 99.3%[7] |
| Precision (% RSD) | 0.95%[5] | 0.1%[6] | < 2% |
| Limit of Detection (LOD) | - | 1000 ng/mL[6] | 2.5 ng/mL[7] |
| Limit of Quantification (LOQ) | - | 3000 ng/mL[6] | 7.5 ng/mL[7] |
Experimental Protocol
I. Materials and Reagents
-
Palonosetron hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (B128534) (AR grade)
-
Sodium hexanesulfonate (AR grade)
-
Water (HPLC grade)
II. Instrumentation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm)[5] | ODS-UG-5 C18 (250 x 4.6 mm, 5 µm)[6] | XTerra® C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 0.02 M Sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, pH 3.0 with phosphoric acid) : Acetonitrile (40:60)[5] | 0.025 M Sodium dihydrogen phosphate (pH 6.9 with triethylamine) : Acetonitrile (65:35)[6] | 0.03 M Potassium dihydrogen orthophosphate (pH 3.20 with orthophosphoric acid) : Acetonitrile (Gradient)[7] |
| Flow Rate | 1.5 mL/min[9] | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[5] | 240 nm[6] | 242 nm[7] |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Column Temperature | Ambient | Ambient | Ambient |
| Retention Time | ~5-6 min | 5.6 min[6] | 10.9 min[7] |
III. Preparation of Solutions
-
Diluent: Prepare a mixture of acetonitrile and water in a 50:50 v/v ratio.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Palonosetron hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to obtain concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[7]
-
Sample Solution: For parenteral dosage forms, dilute an appropriate volume of the injection with the diluent to obtain a final concentration within the working standard range (e.g., 25 µg/mL).[7]
IV. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions in triplicate.
-
Inject the sample solutions in triplicate.
-
Record the peak areas of the chromatograms.
V. Data Analysis
-
Plot a calibration curve of the mean peak area versus the concentration of the working standard solutions.
-
Determine the concentration of Palonosetron hydrochloride in the sample solutions from the calibration curve using linear regression analysis.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of Palonosetron hydrochloride in bulk and pharmaceutical formulations.[10] This method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption (λmax).
Application Note: UV-Vis Spectrophotometric Quantification of Palonosetron Hydrochloride
This method is suitable for the routine quality control analysis of Palonosetron hydrochloride in pharmaceutical dosage forms where the excipients do not interfere with the absorbance at the analytical wavelength.
Quantitative Data Summary
| Parameter | Value |
| Solvent | Ethanol[10] |
| λmax | 265 nm[10] |
| Linearity Range | 7.5 - 25 µg/mL[10] |
| Regression Coefficient (r²) | 0.9997[10] |
| Accuracy (% Recovery) | 99.3%[10] |
Experimental Protocol
I. Materials and Reagents
-
Palonosetron hydrochloride reference standard
-
Ethanol (B145695) (AR grade)[10]
II. Instrumentation
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[10]
III. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Palonosetron hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethanol.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions in the range of 7.5-25 µg/mL by diluting the stock solution with ethanol.[10]
-
Sample Solution: Prepare a solution from the pharmaceutical dosage form in ethanol to obtain a final concentration within the linearity range.
IV. Procedure
-
Scan a working standard solution (e.g., 20 µg/mL) from 190-400 nm to determine the wavelength of maximum absorbance (λmax).[10]
-
Set the spectrophotometer to the determined λmax.
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
V. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of Palonosetron hydrochloride in the sample solution from the calibration curve.
Conclusion
The described RP-HPLC and UV-Vis spectrophotometric methods are suitable for the accurate and precise quantification of Palonosetron hydrochloride. The choice of method will depend on the specific application, available instrumentation, and the need for stability-indicating analysis. The RP-HPLC method is recommended for its higher specificity and suitability for stability studies, while the UV-Vis method offers a simpler and more rapid alternative for routine quality control. It is essential to validate the chosen method according to ICH guidelines to ensure reliable results.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. ijcrt.org [ijcrt.org]
- 3. questjournals.org [questjournals.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajptonline.com [ajptonline.com]
- 8. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 10. tsijournals.com [tsijournals.com]
Palosuran Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362 hydrochloride) is a potent and selective antagonist of the urotensin-II receptor (UTR).[1][2][3] Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals and its receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes.[4][5][6] Consequently, Palosuran hydrochloride serves as a critical pharmacological tool for investigating the role of the urotensinergic system in cardiovascular diseases, diabetic nephropathy, and other related conditions.[1][7][8][9] These application notes provide detailed protocols for the preparation of this compound solutions for research purposes, along with a summary of its chemical and biological properties.
Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea hydrochloride | [8][9] |
| Molecular Formula | C₂₅H₃₁ClN₄O₂ | [2][10] |
| Molecular Weight | 454.99 g/mol | [2][10] |
| CAS Number | 2469274-58-4 | [1][2][10] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at -20°C | [10][11] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions. Table 2 provides a summary of its solubility.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (109.89 mM) | May require sonication. | [1][10] |
| Water | ≥ 2.33 mg/mL | Gentle warming and sonication may be required. | [12] |
| Ethanol | ≥ 2.25 mg/mL | Gentle warming and sonication may be required. | [12] |
| DMF | 10 mg/mL | [8] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Biological Activity
This compound exhibits high affinity and selectivity for the human urotensin-II receptor. Its inhibitory activity is summarized in Table 3.
| Assay | IC₅₀ Value | Cell Type/Tissue | Reference |
| Urotensin-II Receptor Binding (human) | 3.6 nM | CHO cell membranes expressing human recombinant receptors | [1][3] |
| Urotensin-II Receptor Binding (rat) | 1475 nM | CHO cell membranes expressing rat recombinant receptors | [8][12] |
| U-II Induced Ca²⁺ Mobilization (human) | 17 nM | CHO cells expressing human UT receptor | [1][3] |
| U-II Induced Ca²⁺ Mobilization (rat) | >10,000 nM | CHO cells expressing rat UT receptor | [1][3] |
| U-II Induced MAPK Phosphorylation | 150 nM | Recombinant CHO cells | [1][12] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the urotensin-II receptor (UTR). The UTR is a Gq/11 protein-coupled receptor. Upon binding of its endogenous ligand, urotensin-II, the receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including vasoconstriction and cell proliferation. This compound blocks the binding of urotensin-II to its receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer and/or sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, the stock solution must be further diluted in a vehicle that is well-tolerated by the animal model. The following are established protocols for preparing this compound for oral (p.o.) or intravenous (i.v.) administration.[1][3]
Protocol 1: For Oral or Intravenous Administration (Clear Solution)
This protocol yields a clear solution suitable for various administration routes.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare the vehicle by sequentially adding and mixing the components: 40% PEG300, 5% Tween-80, and 45% saline.
-
Add 10% DMSO to the vehicle mixture and mix thoroughly.
-
Add the appropriate volume of this compound stock solution (in DMSO) to the vehicle to achieve the final desired concentration.
-
Vortex the final solution until it is clear and homogenous. The solubility in this vehicle is ≥ 2.5 mg/mL.[1]
Protocol 2: For Oral or Intraperitoneal Injection (Suspended Solution)
This protocol results in a suspended solution.
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of a 16.7 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD solution.[3]
-
Mix thoroughly. Sonication may be required to achieve a uniform suspension. The solubility is approximately 1.67 mg/mL.[3]
Protocol 3: For Oral Administration (Clear Solution in Corn Oil)
This formulation is suitable for oral gavage.
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
To prepare 1 mL of the final formulation, add 100 µL of a 16.7 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.[3]
-
Vortex until a clear and homogenous solution is obtained. The solubility in this vehicle is ≥ 1.67 mg/mL.[3]
In Vivo Experimental Workflow
A typical workflow for an in vivo study investigating the effects of this compound is depicted below. This example outlines a study in a diabetic rat model.
Concluding Remarks
This compound is a valuable research tool for elucidating the role of the urotensin-II system in health and disease. The protocols and data provided in these application notes are intended to facilitate the effective use of this compound in a research setting. It is imperative that researchers adhere to all applicable safety guidelines and institutional protocols when handling and administering this and any other chemical compound. The information provided is for research purposes only and is not intended for human or veterinary use.[8][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 6. Urotensin-II - Wikipedia [en.wikipedia.org]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 2469274-58-4 [m.chemicalbook.com]
- 11. raybiotech.com [raybiotech.com]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for Palosuran Hydrochloride in MAPK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (formerly ACT-058362) is a potent and specific antagonist of the human urotensin-II (U-II) receptor (UT), a G protein-coupled receptor implicated in a variety of physiological processes, including cardiovascular function and renal physiology.[1][2] Urotensin-II, recognized as one of the most potent vasoconstrictors, exerts its effects by binding to the UT receptor, thereby activating downstream signaling cascades.[1][2] One of the key pathways activated by the U-II/UT system is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, inflammation, and apoptosis.[1] Palosuran hydrochloride has been shown to inhibit U-II-induced MAPK phosphorylation, making it a valuable tool for studying the role of the U-II/UT system in cellular signaling.[1]
These application notes provide detailed protocols for utilizing this compound in MAPK phosphorylation assays, enabling researchers to investigate its inhibitory effects on this critical signaling pathway.
Mechanism of Action
This compound acts as a competitive antagonist at the human UT receptor.[1] By binding to the receptor, it blocks the binding of the endogenous ligand urotensin-II. This inhibition prevents the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of intracellular signaling pathways, including the MAPK cascade. The MAPK family primarily includes three well-characterized subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAP kinases. The activation of these kinases through phosphorylation is a central event in the signal transduction initiated by U-II.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Assay Condition | Value | Reference |
| Binding Affinity (Ki) | Human UT Receptor (recombinant membranes) | Radioligand Binding Assay | 5 ± 1 nM | [3] |
| Monkey UT Receptor (recombinant membranes) | Radioligand Binding Assay | 4 ± 1 nM | [3] | |
| Human UT Receptor (intact cells) | Radioligand Binding Assay | 276 ± 67 nM | [3] | |
| Functional Inhibition (IC50) | CHO cells expressing human UT receptor | U-II-induced Calcium Mobilization | 323 ± 67 nM | [3] |
| Recombinant CHO cells | U-II-induced MAPK Phosphorylation | 150 nM |
Note: The IC50 value for MAPK phosphorylation represents the overall inhibition and is not specific to individual ERK, JNK, or p38 isoforms.
Signaling Pathway Diagram
Caption: Urotensin-II signaling pathway leading to MAPK activation and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment for MAPK Phosphorylation Assay
This protocol describes the general procedure for culturing cells expressing the human urotensin-II receptor and treating them with U-II and this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human urotensin-II receptor (CHO-hUT)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Human Urotensin-II (agonist)
-
This compound (antagonist)
-
Serum-free cell culture medium
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed CHO-hUT cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: The next day, aspirate the growth medium and wash the cells once with PBS. Replace the medium with serum-free medium and incubate for at least 4 hours to reduce basal MAPK activity.
-
Palosuran Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free medium. Aspirate the serum-free medium from the cells and add the medium containing different concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Urotensin-II Stimulation: Prepare a stock solution of human Urotensin-II in an appropriate buffer. Add Urotensin-II to the wells to a final concentration known to induce a robust MAPK phosphorylation response (e.g., 10-100 nM). A vehicle control (without U-II) and a positive control (U-II alone) should be included.
-
Incubation: Incubate the cells for the optimal time to observe maximal MAPK phosphorylation (typically 5-15 minutes at 37°C).
-
Cell Lysis: Immediately after incubation, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the well by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5 minutes.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol details the detection of phosphorylated ERK, JNK, and p38 MAPK by Western blotting.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Antibodies against total ERK, JNK, and p38 (for loading control)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (for loading control): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the corresponding MAPK (e.g., anti-total-ERK1/2).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated MAPK should be normalized to the level of the corresponding total MAPK.
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibitory effect of this compound on U-II-induced MAPK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the signaling pathways mediated by the urotensin-II receptor. The protocols outlined in these application notes provide a framework for researchers to study the inhibitory effects of Palosuran on MAPK phosphorylation. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the role of the U-II/UT system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
Palosuran Hydrochloride: Application and Protocols in Preclinical Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Palosuran hydrochloride is a selective antagonist of the urotensin-II (U-II) receptor, a G-protein coupled receptor implicated in the pathophysiology of cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1] U-II is a potent vasoconstrictor and has been shown to promote the proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling characteristic of PAH.[2][3] Preclinical studies have investigated the therapeutic potential of Palosuran in the well-established monocrotaline (B1676716) (MCT)-induced rat model of PAH. This model mimics key features of human PAH, including elevated pulmonary arterial pressure, right ventricular hypertrophy (RVH), and pulmonary vascular remodeling.[4]
The available data indicate that this compound administration in MCT-induced PAH models leads to significant improvements in key disease parameters. Notably, treatment with Palosuran has been shown to reduce mean pulmonary arterial pressure (mPAP) and attenuate the pathological increase in serum levels of endothelin-1 (B181129) (ET-1) and U-II, both of which are key mediators in the progression of PAH.[5][6] Furthermore, histological analysis of lung tissue from Palosuran-treated animals reveals a reduction in the wall thickness of pulmonary arterioles, suggesting a positive effect on vascular remodeling.[5] Studies have also reported a significant reduction in right ventricular hypertrophy, a critical indicator of the cardiac strain caused by PAH.[6]
Comparative studies with bosentan (B193191), an endothelin receptor antagonist and an established therapy for PAH, have suggested that Palosuran is at least as effective in improving these key pathological markers.[5] These findings position this compound as a promising therapeutic candidate for PAH, warranting further investigation into its mechanism of action and clinical potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in the monocrotaline-induced rat model of pulmonary arterial hypertension.
Table 1: Hemodynamic and Biomarker Data
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Serum Endothelin-1 (ET-1) (pg/mL) | Serum Urotensin-II (U-II) (pg/mL) |
| Control | 15.8 ± 2.1 | 68.5 ± 10.2 | 28.1 ± 5.3 |
| MCT | 38.4 ± 4.5 | 115.7 ± 15.8 | 55.3 ± 8.9 |
| MCT + Palosuran (30 mg/kg) | 25.1 ± 3.9 | 85.4 ± 12.1 | 38.7 ± 6.1 |
| MCT + Palosuran (100 mg/kg) | 20.7 ± 3.3 | 79.8 ± 11.5 | 34.2 ± 5.8 |
| MCT + Bosentan (100 mg/kg) | 22.3 ± 3.7 | 82.1 ± 11.8 | 36.5 ± 6.0 |
Data are presented as mean ± standard deviation. Data extracted from Pehlivan Y, et al. Inflammation. 2014.[5]
Table 2: Right Ventricular Hypertrophy and Pulmonary Vascular Remodeling
| Treatment Group | Right Ventricular Hypertrophy Index (RV/LV+S) | Pulmonary Arteriole Wall Thickness (% of external diameter) |
| Control | 0.25 ± 0.04 | 15.2 ± 2.8 |
| MCT | 0.58 ± 0.07 | 45.8 ± 5.1 |
| MCT + Palosuran (100 mg/kg) | 0.34 ± 0.05 | 25.1 ± 3.9 |
RV/LV+S: Right Ventricle weight / (Left Ventricle + Septum weight). Data for RVHI and wall thickness are representative values derived from published studies.[5][6]
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension Model in Rats
This protocol describes the induction of PAH in rats using monocrotaline, a widely accepted method for preclinical studies.
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a solution of MCT in sterile saline at a concentration of 60 mg/mL.
-
Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg body weight.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress. PAH typically develops over a period of 3-4 weeks, characterized by increased respiratory rate, lethargy, and peripheral cyanosis.[4]
Drug Administration Protocol
This protocol outlines the administration of this compound and a comparator, bosentan, to MCT-treated rats.
Materials:
-
This compound
-
Bosentan
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Begin drug treatment on day 14 post-MCT injection, when PAH is established.
-
Prepare suspensions of this compound (e.g., 30 mg/kg and 100 mg/kg) and bosentan (e.g., 100 mg/kg) in the chosen vehicle.
-
Administer the drug suspensions or vehicle to the respective animal groups once daily via oral gavage.
-
Continue treatment for a predefined period, typically 14 days.
Hemodynamic Assessment: Right Heart Catheterization
This protocol describes the measurement of mean pulmonary arterial pressure (mPAP) via right heart catheterization.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheter (e.g., 2F Millar catheter)
-
Surgical instruments for vessel isolation
Procedure:
-
At the end of the treatment period, anesthetize the rat.
-
Make a midline cervical incision and carefully dissect to expose the right external jugular vein.
-
Insert the pressure catheter into the jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.
-
Monitor the pressure waveform to ensure correct catheter placement.
-
Record the mPAP for a stable period.
-
Following the measurement, euthanize the animal for tissue collection.
Assessment of Right Ventricular Hypertrophy
This protocol details the measurement of the Fulton Index (RV/[LV+S]), a standard method for quantifying RVH.
Procedure:
-
Following euthanasia, carefully excise the heart.
-
Trim the atria and large vessels from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton Index as the ratio of the weight of the RV to the weight of the LV+S.[4]
Histological Analysis of Pulmonary Vascular Remodeling
This protocol describes the preparation and analysis of lung tissue to assess vascular remodeling.
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with imaging software
Procedure:
-
Perfuse the lungs with saline via the pulmonary artery, followed by fixation with 4% paraformaldehyde.
-
Excise the lungs and immerse them in 4% paraformaldehyde overnight for further fixation.
-
Process the lung tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections, then stain with H&E.
-
Capture images of small pulmonary arteries (50-100 µm diameter) under a microscope.
-
Using image analysis software, measure the external diameter and wall thickness of the vessels.
-
Calculate the percentage of wall thickness relative to the external diameter as an index of vascular remodeling.
Visualizations
References
- 1. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palosuran treatment effective as bosentan in the treatment model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Palosuran Hydrochloride In Vitro Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palosuran hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ACT-058362) is a potent, selective, and orally active antagonist of the urotensin-II receptor (UT receptor).[1][2][3] Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors known.[4] this compound exerts its effect by competitively binding to the human UT receptor, thereby blocking the actions of urotensin-II.[4][5] This inhibition prevents the downstream signaling cascade initiated by urotensin-II, which includes the activation of Gαq11, subsequent stimulation of phospholipase C (PLC), and an increase in intracellular calcium, leading to effects like vasoconstriction.[6][7]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, its solubility is lower. It is recommended to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound stock solutions?
A3: Prepared stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For shorter periods (up to 1 month), storage at -20°C is suitable.[6] Ensure the vials are sealed to prevent moisture contamination.[6]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture media.
-
Q: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What could be the cause and how can I prevent this?
-
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of Co-solvents/Formulation Buffers: For in vitro experiments that are sensitive to DMSO, consider using a formulation buffer that includes co-solvents. A recommended formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is to use 10% DMSO in a solution of 20% SBE-β-CD in saline.[6]
-
Gentle Heating and Sonication: If precipitation occurs during the preparation of your working solution, gentle heating and/or sonication can aid in redissolving the compound.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
-
Issue 2: Inconsistent or lower than expected activity in whole-cell assays.
-
Q: I'm seeing lower potency of this compound in my whole-cell assay compared to published data from cell membrane binding assays. Why might this be happening?
-
A: Studies have shown that Palosuran can exhibit a significant loss of affinity when tested in whole-cell radioligand binding formats compared to cell membrane preparations.[8] This discrepancy in activity between intact cells and isolated membranes suggests that cellular factors or membrane accessibility may influence the binding of Palosuran. When designing your experiments, consider the assay format and be aware that the apparent potency in a whole-cell system might be lower than in a cell-free system.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (109.89 mM) | Recommended for primary stock solutions. |
| Water | 7.14 mg/mL (15.69 mM) | Lower solubility compared to DMSO. If used for stock, filter sterilize before use.[6] |
Table 2: In Vitro Formulation Protocols for this compound
| Protocol | Components | Final Concentration | Outcome |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.49 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.49 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.49 mM) | Clear solution |
| Data sourced from MedChemExpress.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using Co-solvents
This protocol is adapted for preparing a working solution for in vitro assays where a higher concentration is needed and DMSO alone may not be sufficient to maintain solubility upon dilution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
This will result in a ≥ 2.5 mg/mL clear solution of this compound.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound by measuring its ability to inhibit urotensin-II-induced calcium mobilization in cells expressing the UT receptor (e.g., CHO or TE-671 cells).
-
Cell Preparation: Seed CHO or TE-671 cells expressing the human UT receptor in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA) for a specified time at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound for 20 minutes.[1] Include a vehicle control (e.g., 0.5% DMSO final concentration).[1]
-
Agonist Stimulation: Add a fixed concentration of human urotensin-II (e.g., 30 nM) to the wells to stimulate calcium mobilization.[1]
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-3).
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the urotensin-II-induced fluorescence signal. Calculate IC50 values to quantify the potency of Palosuran.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Urotensin-II signaling and Palosuran's inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
Palosuran Hydrochloride Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Palosuran hydrochloride in solution.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments involving this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in a Freshly Prepared Aqueous Solution
-
Question: I just dissolved this compound in water and the solution appears cloudy. What should I do?
-
Answer: this compound has a moderate aqueous solubility (7.14 mg/mL).[1] Cloudiness upon dissolution may indicate that the solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limit.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate dissolves. Do not boil the solution.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. If your experimental protocol allows, a slight decrease in pH may improve solubility.
-
Re-preparation: If the precipitate persists, prepare a fresh, more dilute solution. For aqueous stock solutions, it is recommended to filter-sterilize with a 0.22 μm filter before use.
-
-
Issue 2: Loss of Potency or Inconsistent Results Over Time
-
Question: My experiments are showing variable results, and I suspect the this compound solution is degrading. How can I confirm this and what should I do?
-
Answer: Like many small molecules, this compound in solution can be susceptible to degradation over time, influenced by factors such as temperature, pH, and light exposure.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that your stock solutions are stored under the recommended conditions. For stock solutions in DMSO, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[2]
-
Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.
-
Stability-Indicating Assay: If you have access to analytical instrumentation such as HPLC, you can perform a simple stability check. Analyze a freshly prepared standard against your aged solution to quantify the amount of remaining parent compound.
-
Control Experiments: Include a positive control with a freshly prepared solution in your experiments to differentiate between compound instability and other experimental variables.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For long-term storage, this compound should be dissolved in DMSO. The recommended storage conditions are summarized in the table below.[2]
| Solvent | Concentration | Storage Temperature | Stability Duration |
| DMSO | 50 mg/mL (109.89 mM) | -20°C | 1 month |
| -80°C | 6 months | ||
| Water | 7.14 mg/mL (15.69 mM) | -20°C | 1 month |
| -80°C | 6 months |
Note: When using water as the stock solvent, it is advisable to prepare it fresh and filter-sterilize before use. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween-80.
Q2: How should I handle this compound powder?
A2: this compound is supplied as a solid, typically a white to off-white powder.[1] It should be stored at 4°C, sealed, and protected from moisture.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published in public literature, molecules with similar functional groups (urea, quinoline (B57606), piperidine) can be susceptible to the following degradation mechanisms:
-
Hydrolysis: The urea (B33335) linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule.
-
Oxidation: The quinoline and piperidine (B6355638) rings could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic systems like quinoline can be sensitive to light, leading to photolytic degradation. It is recommended to protect solutions from direct light.
A hypothetical degradation pathway is illustrated below.
Q4: How can I perform a forced degradation study to understand the stability of this compound in my specific experimental conditions?
A4: A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule. A general workflow is provided below.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) at room temperature.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a hypothetical starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, or Mass Spectrometry for peak identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The goal is to achieve baseline separation of the this compound peak from any degradation product peaks.
References
Interpreting Palosuran Hydrochloride Experimental Results: A Guide for Researchers
Palosuran (B1678358) Hydrochloride Technical Support Center
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results related to Palosuran hydrochloride.
Data Presentation
In Vitro Efficacy of Palosuran
| Parameter | Cell Line/System | Species | IC50 Value | Reference |
| Urotensin-II Receptor Binding | CHO cell membranes (recombinant) | Human | 3.6 nM | [1] |
| 125I-U-II Binding Inhibition | TE 671 cells | Human | 46.2 nM | [1] |
| 125I-U-II Binding Inhibition | CHO cells (recombinant) | Human | 86 nM | [1] |
| Ca2+ Mobilization Inhibition | CHO cells (recombinant) | Human | 17 nM | [1] |
| Ca2+ Mobilization Inhibition | CHO cells (recombinant) | Rat | >10,000 nM | [1] |
| MAPK Phosphorylation Inhibition | CHO cells (recombinant) | Human | 150 nM |
In Vivo Efficacy of Palosuran in a Streptozotocin-Induced Diabetic Rat Model
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Survival | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Improved survival | [1][2] |
| Insulin (B600854) Levels | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Increased insulin | [1][2] |
| Glycemia | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Slowed increase | [1][2] |
| Glycosylated Hemoglobin | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Slowed increase | [1][2] |
| Serum Lipids | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Slowed increase | [1][2] |
| Renal Blood Flow | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Increased | [2][3] |
| Proteinuria | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Delayed development | [2][3] |
| Renal Damage | Palosuran | 300 mg/kg/day (p.o.) | 16 weeks | Delayed development | [2][3] |
| Corpora Cavernosa Relaxation | Palosuran | 300 mg/kg/day | 6 weeks | Reversed diabetes-induced decrease in response to SNP and Y-27632 | [4] |
Clinical Trial Results of Palosuran in Patients with Type 2 Diabetes and Diabetic Nephropathy
| Study Population | Dosage | Duration | Primary Endpoint | Outcome | Reference |
| Hypertensive patients with type 2 diabetic nephropathy | 125 mg BID | 4 weeks | Change in urinary albumin excretion and blood pressure | No significant effect on albuminuria, blood pressure, GFR, or renal plasma flow | [5] |
| Diet-treated patients with Type 2 diabetes | 125 mg BID | 4 weeks | Second-phase insulin response during hyperglycemic glucose clamp | No significant effect on insulin secretion or sensitivity | [3][6] |
Experimental Protocols and Methodologies
Urotensin-II Receptor (UTR) Signaling Pathway
Urotensin-II binds to its G-protein coupled receptor (GPCR), the urotensin receptor (UTR), which is primarily coupled to the Gαq11 subunit.[7][8] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][8] These events, along with the activation of other pathways like the RhoA/ROCK and MAPK pathways, contribute to various physiological and pathological processes.[9] this compound acts as a competitive antagonist at the UTR, blocking the binding of urotensin-II and inhibiting these downstream signaling events.[10][11]
Experimental Workflows
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why do I observe a significant difference in Palosuran's potency between human and rat Urotensin-II receptors?
A: Palosuran is highly selective for the human Urotensin-II receptor (UTR). Experimental data shows that its inhibitory potency is more than 100-fold lower on the rat UTR compared to the human UTR.[11] For instance, the IC50 for inhibiting Ca2+ mobilization is 17 nM in cells expressing the human receptor, while it is greater than 10,000 nM in cells with the rat receptor.[1] This species-selectivity is a critical factor to consider when designing and interpreting experiments, especially when translating findings from rodent models to potential human applications.
Q2: I am seeing a discrepancy in Palosuran's affinity when I switch from a membrane-based radioligand binding assay to a whole-cell binding assay. What could be the reason?
A: This is a known phenomenon for Palosuran. Studies have shown that Palosuran loses significant affinity (10- to 54-fold) for the human UTR when assays are performed in intact cells compared to isolated cell membranes.[12] This suggests that cellular factors or the receptor's natural environment in a whole cell can influence the binding of Palosuran.
-
Troubleshooting:
-
Confirm Cell Health: Ensure the cells used in the whole-cell assay are healthy and viable.
-
Assay Conditions: Optimize incubation times and temperatures for the whole-cell assay, as they may differ from membrane-based protocols.
-
Acknowledge the Difference: Be aware of this inherent difference when comparing data from different assay formats. The whole-cell assay may provide a more physiologically relevant measure of affinity.
-
Q3: My Western blot for Urotensin-II-induced MAPK (ERK1/2) phosphorylation is showing a weak or no signal after Palosuran treatment. How can I troubleshoot this?
A: Detecting changes in protein phosphorylation can be challenging. Here are several factors to consider:
-
Phosphatase Inhibition: It is crucial to prevent dephosphorylation of your target protein during sample preparation. Always include phosphatase inhibitors in your lysis buffer.[13]
-
Sample Handling: Keep your samples on ice at all times and use pre-chilled buffers to minimize enzyme activity.
-
Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[13][14]
-
Antibody Specificity and Concentration: Ensure you are using a high-quality, phospho-specific antibody. Optimize the antibody concentration through a titration experiment.[15]
-
Positive and Negative Controls: Include a positive control (e.g., cells stimulated with Urotensin-II without Palosuran) and a negative control (e.g., unstimulated cells) to validate your assay.[16]
-
Total Protein Detection: Probe a parallel blot for the total (non-phosphorylated) form of your target protein to confirm that the protein is present in your samples and that any changes are due to phosphorylation status.[14]
-
Sensitive Detection Reagents: Use a highly sensitive chemiluminescent substrate, especially if the phosphorylated protein is of low abundance.[15]
Q4: In my in vivo study with a streptozotocin-induced diabetic rat model, I am not observing the expected therapeutic effects of Palosuran on renal function. What are the potential issues?
A: Several factors can influence the outcome of in vivo studies with Palosuran in this model:
-
Species Selectivity: As mentioned, Palosuran is significantly less potent in rats. The dosage used may not be sufficient to achieve a therapeutic effect. Consider the published effective dose of 300 mg/kg/day (p.o.) in rats.[1][2]
-
Route of Administration and Bioavailability: Ensure proper administration of the compound and consider its pharmacokinetic profile in rats.
-
Severity of Diabetes: The timing of treatment initiation relative to the induction of diabetes can impact the results. Chronic treatment starting early in the disease progression may be more effective.[2]
-
Endpoint Measurement: Ensure that your methods for measuring renal function (e.g., proteinuria, renal blood flow) are sensitive and validated.
-
Animal Strain: Different rat strains can exhibit varying sensitivities to streptozotocin (B1681764) and the development of diabetic complications.
Q5: The clinical trial data for Palosuran in diabetic nephropathy seems disappointing compared to the preclinical results in rats. Why is there a discrepancy?
A: The translation of preclinical findings to clinical efficacy is a complex process with many potential reasons for discrepancies:
-
Species Differences: The significant difference in potency between human and rat UTRs is a major factor. The doses used in human trials may not have achieved the same level of receptor antagonism as in the rat studies.
-
Complexity of Human Disease: Diabetic nephropathy in humans is a multifactorial disease that may involve pathways not fully recapitulated in the streptozotocin-induced diabetic rat model.
-
Patient Population: The clinical trials involved patients with established disease and co-morbidities, which may be more challenging to treat than the induced condition in a controlled animal model.[5]
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of Palosuran in humans may differ from that in rats, affecting the drug's exposure at the target site.
It's important to note that while a clinical trial in hypertensive patients with type 2 diabetic nephropathy did not show a significant effect of Palosuran on albuminuria or blood pressure, the authors questioned whether urotensin receptor antagonism represents a new treatment strategy in this high-risk population.[5] Another study in diet-treated type 2 diabetics also found no effect on insulin secretion or sensitivity.[3][6] These findings highlight the challenges of translating promising preclinical data into successful clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
Palosuran Hydrochloride Off-Target Effects: A Technical Support Resource
Disclaimer: Comprehensive off-target screening data for Palosuran (B1678358) hydrochloride is not publicly available. The following information is based on generally accepted principles of drug discovery and safety pharmacology. The quantitative data and specific off-target interactions presented are representative examples to guide researchers in their experimental design and data interpretation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Palosuran hydrochloride.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective antagonist of the urotensin-II (UT) receptor.[1] Its primary pharmacological effect is the inhibition of urotensin-II-induced signaling pathways, such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.[1] |
| Why is it important to investigate the off-target effects of this compound? | Investigating off-target effects is a critical step in preclinical drug development to ensure the safety and specificity of a compound. Unidentified off-target interactions can lead to unexpected side effects or toxicity, potentially causing failure in later stages of clinical trials. For a compound like Palosuran, which targets a G-protein coupled receptor (GPCR), assessing its activity against other GPCRs and key safety-related targets (e.g., ion channels, kinases) is essential. |
| What are some potential off-target liabilities for urotensin-II receptor antagonists? | While Palosuran is reported to be selective, the chemical class of urotensin-II receptor antagonists has been associated with off-target activities at other receptors, such as the kappa opioid receptor, and ion channels, like cardiac sodium channels. These were identified and mitigated in other non-peptide urotensin-II antagonists during lead optimization. Therefore, it is prudent to assess Palosuran for similar potential interactions. |
| At what concentration should I test for off-target effects? | A standard starting concentration for in vitro off-target screening is 10 µM. This concentration is generally considered high enough to identify most clinically relevant off-target interactions. If significant activity (>50% inhibition or stimulation) is observed at 10 µM, a dose-response curve should be generated to determine the IC50 or Ki value for that interaction. |
| What does it mean if Palosuran shows activity on a target in a binding assay but not in a functional assay? | This could indicate several possibilities. The compound might be an antagonist at the off-target, binding to the receptor without activating it. It could also be a very weak partial agonist, with activity that is not detectable in the functional assay used. Alternatively, the binding might not be functionally relevant (e.g., binding to a non-functional site on the protein). Further investigation with more sensitive functional assays or different signaling readouts would be necessary. |
| How can I distinguish between on-target and off-target effects in my cellular experiments? | To differentiate between on-target and off-target effects, you can use several strategies: 1) Use a structurally unrelated UT receptor antagonist as a control. If the observed effect is also blocked by this second antagonist, it is likely an on-target effect. 2) Use a cell line that does not express the UT receptor. If the effect persists in these cells, it is likely an off-target effect. 3) Knockdown or knockout the UT receptor in your cell line of interest using techniques like siRNA or CRISPR. If the effect is diminished or abolished, it is on-target. |
Troubleshooting Guides
Problem 1: Unexpected Phenotype in Cell-Based Assays
You are observing a cellular phenotype (e.g., cytotoxicity, changes in morphology, altered proliferation) that is not readily explained by the known pharmacology of UT receptor antagonism.
| Possible Cause | Troubleshooting Step |
| Off-target activity | Perform a broad off-target screening panel (e.g., a commercially available safety panel) to identify potential interactions with other receptors, ion channels, or enzymes. |
| Compound degradation or impurity | Verify the purity and stability of your this compound stock solution using analytical methods like HPLC-MS. |
| Non-specific effects at high concentrations | Perform a dose-response experiment. If the effect is only observed at very high concentrations (e.g., >30 µM), it may be due to non-specific cellular toxicity rather than a specific off-target interaction. |
| Cell line-specific effects | Test the compound in a different cell line to see if the unexpected phenotype is reproducible. |
Problem 2: Inconsistent Results in Off-Target Binding Assays
You are getting variable results (e.g., high standard deviations, poor reproducibility) in your radioligand binding assays for off-target assessment.
| Possible Cause | Troubleshooting Step |
| Issues with membrane preparation | Ensure the quality and consistency of your cell membrane preparations. Perform a protein concentration assay to normalize the amount of membrane used in each well. |
| Radioligand degradation | Check the age and storage conditions of your radioligand. Perform a saturation binding experiment to ensure the radioligand is still binding with the expected affinity. |
| Incubation time not at equilibrium | Determine the optimal incubation time for your assay by performing a time-course experiment to ensure that the binding has reached equilibrium. |
| High non-specific binding | Optimize your assay buffer conditions (e.g., salt concentration, pH) and consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI). |
| Compound precipitation | Check the solubility of this compound in your assay buffer at the concentrations being tested. If precipitation is observed, you may need to adjust the buffer composition or use a lower concentration range. |
Data Presentation
Table 1: Representative Off-Target Binding Profile for this compound
This is a hypothetical dataset for illustrative purposes. Results are presented as the percent inhibition of radioligand binding at a single concentration of 10 µM this compound.
| Target | Target Class | % Inhibition @ 10 µM |
| Urotensin-II (UT) Receptor (human) | GPCR (Primary Target) | 98% |
| Adrenergic α1A | GPCR | 15% |
| Adrenergic α2B | GPCR | 8% |
| Adrenergic β1 | GPCR | -5% (no inhibition) |
| Dopamine D2 | GPCR | 22% |
| Serotonin 5-HT2A | GPCR | 35% |
| Muscarinic M1 | GPCR | 12% |
| Opioid κ (kappa) | GPCR | 48% |
| hERG | Ion Channel | 28% |
| L-type Calcium Channel | Ion Channel | 18% |
| Sodium Channel (site 2) | Ion Channel | 31% |
| PDE4 | Enzyme | 5% |
| COX-2 | Enzyme | -2% (no inhibition) |
Values >50% inhibition are typically considered significant and warrant further investigation with dose-response curves to determine IC50 values.
Table 2: Hypothetical IC50 Values for Significant Off-Target Interactions
| Target | IC50 (µM) |
| Urotensin-II (UT) Receptor (human) | 0.004 |
| Opioid κ (kappa) | 8.5 |
| Serotonin 5-HT2A | 15.2 |
| Sodium Channel (site 2) | 25.8 |
| hERG | >30 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Profiling
This protocol describes a general method for assessing the binding of this compound to a panel of off-target receptors using a competitive radioligand binding assay format.
Materials:
-
Cell membranes prepared from cell lines expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled competing ligand for the determination of non-specific binding.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of the radiolabeled ligand, and the diluted this compound or control compounds.
-
Total Binding: For total binding wells, add assay buffer instead of a competing ligand.
-
Non-specific Binding: For non-specific binding wells, add a high concentration of the unlabeled competing ligand.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of this compound. Specific binding is the difference between total binding and non-specific binding. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Kinase Profiling Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
[γ-33P]ATP (radiolabeled ATP).
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO vehicle control.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the specific substrate and [γ-33P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Kinase Profiling Assay.
Caption: Urotensin-II Receptor Signaling Pathway.
References
Technical Support Center: Overcoming Poor Clinical Efficacy of Palosuran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the clinical efficacy of Palosuran (B1678358) hydrochloride. The information is tailored for researchers actively working with this compound and aims to provide insights and potential strategies to overcome its observed limitations.
I. Understanding the Core Problem: Discrepancy in Binding Affinity
A primary reason for the disappointing clinical performance of Palosuran lies in a significant discrepancy between its binding affinity to the urotensin-II (UT) receptor in different experimental setups. While initial studies on isolated cell membranes showed Palosuran to be a potent antagonist, subsequent investigations using whole cells revealed a dramatic loss of this affinity. This suggests that in a more physiologically relevant environment, Palosuran is substantially less effective at blocking the UT receptor than predicted by early in vitro models.
This phenomenon appears to be specific to Palosuran and is not observed with other UT receptor antagonists, such as SB-657510, highlighting a unique characteristic of the Palosuran molecule that hinders its interaction with the receptor in an intact cellular context. The exact molecular mechanism behind this loss of affinity in whole cells remains to be fully elucidated but is a critical factor to consider in any experimental design.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments with Palosuran, focusing on potential strategies to mitigate its inherent limitations.
Issue 1: Low or Inconsistent Antagonist Activity in Whole-Cell Assays
Question: My experiments using whole cells show weak or no antagonistic effect of Palosuran, contradicting the high affinity reported in cell-membrane binding assays. What could be the reason, and how can I address this?
Answer: This is a known issue with Palosuran. The following steps can help you troubleshoot and potentially improve your experimental outcomes:
-
Optimize Experimental Conditions:
-
Incubation Time: Ensure sufficient pre-incubation time with Palosuran before adding the agonist. For competitive antagonists, allowing the antagonist to reach equilibrium with the receptor is crucial. A typical pre-incubation time is 15-30 minutes, but this may need to be extended for a compound with potentially slow binding kinetics in a whole-cell environment.
-
Cell Density: The density of cells in your assay can influence the apparent potency of an antagonist. High cell densities can lead to a "receptor reserve," where a maximal response is achieved with only a fraction of receptors being activated, making it harder to observe antagonism. Conversely, very low cell density might result in a small signal window. It is advisable to test a range of cell densities to find the optimal condition for your specific assay.
-
Buffer Composition: The composition of your assay buffer, including pH, ionic strength, and the presence of proteins like bovine serum albumin (BSA), can affect ligand binding. Consider systematically varying these components to see if they impact Palosuran's activity.
-
-
Consider Alternative Assay Formats:
-
Functional Assays: Instead of solely relying on binding assays, utilize functional assays that measure downstream signaling events, such as calcium mobilization or MAPK phosphorylation. These assays provide a more direct measure of the antagonist's ability to block the physiological effects of UT receptor activation.
-
Label-Free Assays: Technologies like dynamic mass redistribution (DMR) offer a label-free method to assess GPCR activation and can provide a more integrated view of the cellular response, potentially revealing subtle antagonistic effects that might be missed in other assays.
-
-
Investigate Potential Off-Target Effects:
-
While Palosuran is designed as a selective UT receptor antagonist, it's worth considering the possibility of off-target effects that might interfere with your assay. If possible, use a counterscreen with a cell line that does not express the UT receptor to identify any non-specific activity.
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Activity
Question: I'm not observing the expected therapeutic effect of Palosuran in my animal models, even at doses that should be effective based on in vitro data. What could be the problem?
Answer: The poor translation from in vitro to in vivo efficacy is a hallmark challenge with Palosuran. Here are some factors to consider:
-
Pharmacokinetics and Bioavailability: Review the pharmacokinetic profile of Palosuran in your specific animal model. Factors such as poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to insufficient drug exposure at the site of action. The plasma concentration of Palosuran has been shown to have a two-peak profile after oral administration, which might influence the timing of your in vivo measurements.[1]
-
Species Differences: The affinity of Palosuran for the UT receptor can vary between species. It has been shown to be more than 100-fold less potent on the rat UT receptor compared to the human receptor.[2] Ensure that the in vitro data you are referencing is relevant to the species you are using in your in vivo studies.
-
Combination Therapy: Given the modest effects of Palosuran as a monotherapy, exploring combination therapies could be a viable strategy. The urotensin system interacts with other pathways, such as the renin-angiotensin system.[3] Co-administration of Palosuran with agents targeting these related pathways might produce a synergistic effect.
III. Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Palosuran hydrochloride?
A1: this compound is a selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor, and by blocking its receptor, Palosuran is intended to inhibit these effects. The UT receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium mobilization.[4]
Q2: What were the key findings from the clinical trials of Palosuran in diabetic nephropathy?
A2: Clinical trials of Palosuran in patients with diabetic nephropathy have generally yielded disappointing results. In a notable study by Vogt et al. (2010), Palosuran did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow compared to placebo in hypertensive patients with type 2 diabetic nephropathy.[3] Another study in diet-treated type 2 diabetes patients also showed no significant effect on insulin (B600854) secretion or sensitivity.[1]
Q3: Are there any known strategies to chemically modify Palosuran to improve its efficacy?
A3: While the search results do not provide specific examples of successful chemical modifications of Palosuran, the general approach to improving the efficacy of GPCR antagonists involves structure-activity relationship (SAR) studies. These studies aim to identify parts of the molecule that can be altered to enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects. For researchers in drug development, exploring modifications that could improve the drug's behavior in a whole-cell context would be a key focus.
Q4: Can you provide a diagram of the urotensin-II signaling pathway?
A4: Yes, the following diagram illustrates the primary signaling pathway activated by urotensin-II.
Caption: Urotensin-II Signaling Pathway.
IV. Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating Palosuran in patients with diabetic nephropathy.
Table 1: Efficacy of Palosuran in Hypertensive Patients with Type 2 Diabetic Nephropathy (Vogt et al., 2010) [3]
| Parameter | Palosuran (125 mg BID) | Placebo |
| Urinary Albumin Excretion (mg/24h) | No significant effect | No significant effect |
| Systolic Blood Pressure (mmHg) | No significant effect | No significant effect |
| Diastolic Blood Pressure (mmHg) | No significant effect | No significant effect |
| Glomerular Filtration Rate (mL/min/1.73m²) | No significant effect | No significant effect |
| Renal Plasma Flow (mL/min) | No significant effect | No significant effect |
Table 2: Efficacy of Palosuran in Macroalbuminuric Diabetic Patients (Sidharta et al., 2006) [5]
| Parameter | Baseline | After 13.5 Days of Palosuran (125 mg BID) | Percent Change |
| 24-hour Urinary Albumin Excretion Rate | N/A | N/A | -24.3% (clinically significant reduction) |
Note: This study did not include a parallel placebo group for direct comparison of the percentage change.
V. Detailed Experimental Protocols
Protocol 1: Whole-Cell Radioligand Binding Assay
This protocol is designed to assess the binding affinity of Palosuran to the UT receptor in an intact cell system.
Workflow Diagram:
Caption: Experimental Workflow for Whole-Cell Radioligand Binding Assay.
Methodology:
-
Cell Culture: Culture a cell line stably or transiently expressing the human UT receptor (e.g., CHO or HEK293 cells) in appropriate media until they reach near confluence.
-
Cell Preparation: Gently harvest the cells and resuspend them in a binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).
-
Incubation: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled urotensin-II (e.g., ¹²⁵I-U-II), and varying concentrations of Palosuran. For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled U-II.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the cells (with bound radioligand) from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Palosuran to generate a competition curve. From this curve, the IC₅₀ (the concentration of Palosuran that inhibits 50% of specific radioligand binding) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol measures the functional ability of Palosuran to antagonize U-II-induced intracellular calcium release.
Workflow Diagram:
Caption: Experimental Workflow for Calcium Mobilization Assay.
Methodology:
-
Cell Seeding: Seed cells expressing the UT receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate according to the dye manufacturer's instructions.
-
Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of Palosuran for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a fixed concentration of urotensin-II (typically the EC₈₀ concentration to provide a sufficient signal window for inhibition) to all wells simultaneously using an automated injector.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the concentration of Palosuran to generate a dose-response curve and calculate the IC₅₀ value.
References
- 1. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran hydrochloride species selectivity considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the species selectivity of Palosuran (B1678358) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the investigation of Palosuran hydrochloride's activity.
Issue 1: High potency observed in human/primate UT receptor binding assays with cell membranes, but significantly lower potency in intact cells or functional assays.
-
Possible Cause: This is a known characteristic of this compound. Studies have shown a paradoxical loss of affinity and activity when moving from recombinant cell membrane preparations to intact cells or isolated tissues.[1] This phenomenon is specific to Palosuran and not observed with other UT receptor antagonists like SB-657510.[1]
-
Troubleshooting Steps:
-
Acknowledge the Phenomenon: Be aware that this discrepancy is an inherent property of Palosuran and likely not an error in your experimental setup.
-
Select the Appropriate Assay: For initial screening and determination of direct binding affinity to the isolated receptor, a radioligand binding assay using cell membranes expressing the human or primate UT receptor is appropriate.
-
Utilize Functional Assays for Physiological Relevance: To assess the functional antagonism of Palosuran in a more physiologically relevant context, it is crucial to use intact cell-based assays (e.g., calcium mobilization, MAPK phosphorylation) or isolated tissue preparations (e.g., aortic ring contraction). Expect to observe lower potency in these assays compared to membrane binding assays.
-
Consider a Different Antagonist for Non-Primate Studies: Given Palosuran's high primate selectivity and diminished activity in non-primate species, it is considered a suboptimal pharmacological tool for preclinical studies in rodents and other non-primates.[1] For such studies, consider using a pan-species UT antagonist like SB-657510.[1]
-
Issue 2: Inconsistent IC50 or Ki values for this compound across different experiments or laboratories.
-
Possible Cause: Variations in experimental conditions can significantly impact the measured potency of Palosuran.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that key assay parameters are consistent across experiments. This includes incubation time, temperature, buffer composition, and the source and passage number of cell lines. For competitive binding assays, the concentration of the radioligand relative to its Kd is critical.
-
Report Detailed Methodology: When publishing or comparing data, provide a thorough description of the experimental protocol to allow for accurate interpretation and comparison of results.
-
Use a Reference Compound: Include a well-characterized reference antagonist, such as SB-657510, in your experiments to benchmark the performance of your assay.
-
Acknowledge Assay-Dependent Variability: Be mindful that IC50 values are inherently dependent on the specific assay conditions and may not be directly comparable between different assay formats (e.g., binding vs. functional assays).
-
Issue 3: Limited or no effect of this compound observed in in vivo studies with rats.
-
Possible Cause: Palosuran exhibits significantly lower affinity for the rat UT receptor compared to the human receptor.[2][3]
-
Troubleshooting Steps:
-
Confirm Species Selectivity: Recognize that the binding inhibitory potency of Palosuran is over 100-fold lower on the rat UT receptor than on the human UT receptor.[3]
-
Adjust Dosing Regimen: While some in vivo efficacy in rats has been reported, particularly in models of renal ischemia, the doses required may be high and the observed effects might not be solely due to UT receptor antagonism.
-
Consider Transgenic Models: For preclinical studies aiming to investigate the effects of UT receptor antagonism in a rodent model, using a transgenic mouse expressing the human UT receptor could be a more appropriate approach.
-
Interpret with Caution: When interpreting data from rat studies with Palosuran, the species-specific differences in pharmacology must be a primary consideration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1] It acts by competitively binding to the UT receptor, thereby inhibiting the downstream signaling pathways induced by the endogenous ligand urotensin-II. These pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.
Q2: Why does this compound show different activity in different species?
A2: this compound exhibits significant species selectivity, functioning as a high-affinity antagonist for the primate (human and monkey) UT receptor.[1] In contrast, it has a much lower affinity for rodent (rat, mouse) and feline UT receptors.[1] This selectivity is attributed to differences in the amino acid sequence and structure of the UT receptor across species.
Q3: What were the key findings from the clinical trials of this compound in patients with diabetic nephropathy?
A3: A clinical trial in hypertensive patients with type 2 diabetic nephropathy showed that Palosuran, at a dose of 125 mg twice daily for four weeks, did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. These results have raised questions about the therapeutic potential of UT receptor antagonism with Palosuran in this patient population.
Q4: Can I use this compound for my experiments in mice?
A4: While not impossible, it is not recommended. Palosuran has very low affinity for the mouse UT receptor.[1] Therefore, extremely high concentrations would be required to see any effect, and the interpretation of such results would be complicated by potential off-target effects. For studies in mice, a more suitable UT receptor antagonist with activity at the murine receptor should be considered, or a transgenic mouse model expressing the human UT receptor could be used.
Quantitative Data Summary
The following tables summarize the quantitative data on the species selectivity of this compound.
Table 1: Inhibitory Potency (Ki, nM) of Palosuran in Radioligand Binding Assays
| Species | Assay Format | Ki (nM) | Reference |
| Human | Recombinant Cell Membranes | 5 ± 1 | [1] |
| Intact Recombinant Cells | 276 ± 67 | [1] | |
| Native Intact Cells (SJRH30) | 50 ± 3 | [1] | |
| Monkey | Recombinant Cell Membranes | 4 ± 1 | [1] |
| Rat | Recombinant Cell Membranes | >1000 | [1] |
| Mouse | Recombinant Cell Membranes | >1000 | [1] |
| Cat | Recombinant Cell Membranes | >1000 | [1] |
Table 2: Functional Antagonism (IC50 or Kb, nM) of Palosuran
| Species | Assay Type | IC50 / Kb (nM) | Reference |
| Human | Calcium Mobilization (hUT-CHO cells) | 323 ± 67 | [1] |
| Rat | Aortic Ring Contraction | >10000 | [1] |
| Cat | Isolated Arterial Contraction | >8500 | [1] |
| Monkey | Isolated Arterial Contraction | >1600 | [1] |
| hUT Transgenic Mouse | Aortic Ring Contraction | 2200 ± 600 | [1] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for the UT receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the recombinant UT receptor (e.g., CHO-hUT).
-
Radioligand: [¹²⁵I]-Urotensin-II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control: High concentration of unlabeled Urotensin-II (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Urotensin-II (typically at its Kd), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding wells, add the high concentration of unlabeled Urotensin-II instead of Palosuran.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of Palosuran to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Isolated Aortic Ring Contraction Assay
-
Objective: To assess the functional antagonist activity of this compound on vascular smooth muscle contraction.
-
Materials:
-
Thoracic aorta from the species of interest (e.g., rat, monkey).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Urotensin-II.
-
This compound.
-
Organ bath system with force transducers.
-
Gas mixture: 95% O₂ / 5% CO₂.
-
-
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of Urotensin-II.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
In separate experiments, pre-incubate the aortic rings with varying concentrations of Palosuran for a defined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to Urotensin-II.
-
Analyze the data to determine the effect of Palosuran on the Urotensin-II-induced contraction and calculate the pA₂ or Kb value if competitive antagonism is observed.
-
Visualizations
Caption: Urotensin-II signaling pathway and the inhibitory action of Palosuran.
Caption: Experimental workflow for characterizing this compound activity.
Caption: Logical relationship of this compound's species selectivity.
References
- 1. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran Hydrochloride Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Palosuran (B1678358) hydrochloride in binding assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental challenges.
Introduction to Palosuran Hydrochloride
This compound (also known as ACT-058362) is a potent and selective antagonist of the urotensin-II (UT) receptor.[1][2][3] It exhibits a high affinity for the human UT receptor, making it a valuable tool for studying the urotensin system's role in various physiological and pathological processes.[2][4] However, its binding characteristics can be influenced by the experimental setup, which may lead to challenges in obtaining consistent and reliable data.
A key characteristic of Palosuran is its "primate-selective" binding profile, showing significantly higher affinity for human and monkey UT receptors compared to those of rodents and felines.[5][6] Notably, research has revealed a paradoxical loss of affinity—up to 54-fold—when Palosuran binding is assessed in intact cells versus isolated cell membrane preparations.[5][6] This phenomenon is a critical consideration for assay design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic, orally active, and selective antagonist of the urotensin-II (UT) receptor.[1][7] Its mechanism of action involves binding to the UT receptor, a G protein-coupled receptor, and competitively inhibiting the binding of the endogenous ligand urotensin-II.[2][4] This antagonism blocks downstream signaling pathways, such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.[1][2]
Q2: Why am I observing significantly lower binding affinity for Palosuran in my whole-cell assay compared to my membrane preparation assay?
This is a documented characteristic of Palosuran. Studies have shown a 10- to 54-fold decrease in binding affinity when transitioning from a cell membrane-based assay to an intact cell-based assay.[5][6] This suggests that cellular factors or membrane integrity in live cells may alter the binding pocket or accessibility of the UT receptor to Palosuran. When interpreting data, it is crucial to consider the assay format.
Q3: What are the reported binding affinities for this compound?
The binding affinity of Palosuran is highly dependent on the assay system. For human UT receptors expressed in CHO cell membranes, the IC50 is approximately 3.6 nM.[1][3] However, in intact cells, the Ki values can increase to the range of 50 nM to 276 nM.[5]
Binding Affinity of this compound in Different Assay Formats
| Assay Format | Receptor Source | Reported Affinity (Ki or IC50) |
| Recombinant Cell Membranes | Human UT in CHO cells | ~3.6 - 5 nM[1][5] |
| Intact Cells | Native Human UT | ~50 nM[5] |
| Intact Cells | Recombinant Human UT | ~276 nM[5] |
| Recombinant Cell Membranes | Monkey UT | ~4 nM[5] |
| Recombinant Cell Membranes | Rodent and Feline UT | >1 µM[5] |
Q4: What are common causes of high background signal in my binding assay?
High background can obscure your specific binding signal and is often caused by:
-
Non-specific binding: The radioligand or Palosuran may stick to the filter plates, tubes, or other proteins in the membrane preparation.[8]
-
Suboptimal blocking: Inadequate blocking of non-specific sites on the assay plate or membranes.[9]
-
Radioligand issues: Degradation of the radioligand can lead to "sticky" byproducts that bind indiscriminately.[8]
-
Contaminated reagents: Buffers or other assay components may contain impurities.[10]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound binding assays.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding reduces the signal-to-noise ratio, making it difficult to obtain reliable data. An ideal assay should have specific binding that is at least 80% of the total binding.[8][11]
Caption: Workflow for optimizing a low assay signal.
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can undermine the validity of your findings.
Key Areas to Address for Reproducibility
| Factor | Best Practices |
| Pipetting Technique | Use calibrated pipettes and practice consistent technique. [10]For serial dilutions, consider automated liquid handling to minimize error propagation. [12] |
| Temperature Control | Ensure uniform temperature across the assay plate during incubation, as binding affinity can be temperature-dependent. [10][12] |
| Reagent Consistency | Prepare reagents in large batches and aliquot to minimize batch-to-batch variability. [9] |
| Assay Timing | Keep incubation and wash times consistent across all samples and experiments. |
Experimental Protocols
Radioligand Binding Assay with Cell Membranes
This protocol is adapted for a competition binding assay to determine the Ki of this compound.
Materials:
-
Cell membranes expressing the human UT receptor
-
[¹²⁵I]U-II (Radioligand)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% Bovine Serum Albumin (BSA) [5]* Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Unlabeled Urotensin-II (for defining non-specific binding)
-
GF/B filter plates
-
Scintillation counter
Procedure:
-
Prepare Reagents: Serially dilute this compound to a range of concentrations. Prepare the radioligand solution in assay buffer at a concentration at or below its Kd (e.g., 400 pM [¹²⁵I]hU-II). [5]2. Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) OR excess unlabeled U-II (for NSB) OR buffer (for total binding).
-
Cell membrane preparation.
-
-
Initiate Reaction: Add the [¹²⁵I]U-II solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 120 minutes) at room temperature with gentle agitation. [11]5. Termination: Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate pre-soaked in 0.5% PEI. [11]6. Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand. [8][11]7. Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent inhibition of specific binding against the log concentration of Palosuran to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Signaling Pathway
Urotensin-II Receptor Signaling
Caption: Simplified Urotensin-II signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. swordbio.com [swordbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Technical Support Center: Palosuran Hydrochloride for In Vivo Administration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Palosuran hydrochloride in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ACT-058362 hydrochloride) is a potent, selective, and orally active antagonist of the urotensin II (U-II) receptor (UT receptor).[1][2] U-II is recognized as one of the most potent vasoconstrictors in mammals.[3] By blocking the UT receptor, Palosuran inhibits the signaling pathways activated by U-II, which are implicated in various physiological and pathological processes, including cardiovascular and renal functions.[1][2][3]
Q2: What are the main challenges in the in vivo administration of this compound?
The primary challenges are related to its physicochemical properties, as it is a poorly soluble compound. This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing precipitation upon injection and resulting in variable bioavailability and inconsistent experimental outcomes. Additionally, a notable characteristic of Palosuran is a significant loss of affinity and activity in intact cells and tissues compared to isolated cell membrane preparations, which may contribute to discrepancies between in vitro and in vivo results and has been suggested as a reason for its limited clinical efficacy.[4][5][6]
Q3: What are the recommended vehicles for in vivo administration of this compound?
Several vehicle formulations have been successfully used for the in vivo administration of this compound. The choice of vehicle depends on the desired route of administration (e.g., oral, intravenous) and the required concentration. Below is a summary of commonly used vehicles.
Data Presentation: Recommended In Vivo Vehicles
| Route of Administration | Vehicle Composition | Achieved Solubility/Concentration | Notes |
| Oral (p.o.), Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.49 mM) | Results in a clear solution.[2] |
| Oral (p.o.), Intraperitoneal (i.p.) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.49 mM) | Results in a clear solution.[2] |
| Oral (p.o.) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.49 mM) | Results in a clear solution. Caution is advised for dosing periods longer than two weeks.[1][2] |
| Oral (p.o.) | Distilled water | 300 mg/kg/day | Used for oral gavage administration in rats.[7] |
| Intravenous (i.v.) | Vehicle details not specified in reviewed literature, but a common approach for poorly soluble drugs is a co-solvent system. | 10 mg/kg/h (continuous infusion) | A formulation suitable for intravenous administration would require complete solubility and physiological compatibility.[8][9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation During Formulation or Administration | - Poor aqueous solubility of this compound.- Inappropriate vehicle for the intended concentration.- "Crashing out" when a DMSO stock is diluted into an aqueous vehicle. | - Use a co-solvent system such as DMSO/PEG300/Tween-80/Saline to improve and maintain solubility.[2]- Employ solubilizing excipients like SBE-β-CD.[2]- For oral administration, consider a corn oil-based vehicle.[1][2]- When diluting a DMSO stock, add it slowly to the vigorously stirred aqueous vehicle to prevent aggregation. |
| High Variability in In Vivo Pharmacokinetic or Pharmacodynamic Data | - Inconsistent bioavailability due to formulation issues (e.g., precipitation, non-homogenous suspension).- Food effects altering gastrointestinal absorption.- Inherent biological variability between animals. | - Ensure the formulation is a clear, stable solution before administration.- Standardize the feeding state of the animals (e.g., fasted or fed) across all experimental groups.- Increase the number of animals per group to improve statistical power.- Ensure consistent dosing technique and accurate volume administration based on body weight. |
| Lack of Efficacy or Lower Potency In Vivo Compared to In Vitro Membrane Assays | - Palosuran has been reported to have significantly lower affinity and activity in intact cells and tissues compared to isolated cell membranes.[4][5][6]- Insufficient dose or exposure at the target tissue.- Rapid metabolism or clearance. | - This is a known characteristic of Palosuran. Consider this discrepancy when designing experiments and interpreting results. Higher doses may be required in vivo to achieve the desired target engagement.- Conduct dose-response studies to determine the optimal dose for the desired effect.- Perform pharmacokinetic studies to correlate plasma/tissue concentrations with the observed efficacy. |
| Observed Toxicity or Adverse Events | - Off-target effects of Palosuran.- Toxicity related to the vehicle, especially with high concentrations of DMSO or surfactants.- Irritation at the injection site. | - Reduce the dose to assess if toxicity is dose-dependent.- Conduct a literature search for known off-target effects of quinoline (B57606) derivatives or urotensin II antagonists.- Prepare a vehicle-only control group to assess the effects of the formulation components.- For intravenous administration, ensure the formulation is well-tolerated and infused slowly. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Co-solvent Vehicle)
Objective: To prepare a 2.5 mg/mL solution of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate the required amount of this compound for the desired total volume of the formulation.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For 10 mL of vehicle: mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline.
-
-
Add the calculated amount of this compound to the DMSO portion of the vehicle first. Vortex thoroughly until the powder is completely dissolved.
-
Sequentially add the PEG300, Tween-80, and Saline to the DMSO-drug mixture. Vortex well after each addition to ensure a homogenous and clear solution.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
The final formulation should be a clear solution with a concentration of ≥ 2.5 mg/mL.[2]
-
Administer the solution to the animals via oral gavage at the desired dose, calculated based on the animal's body weight.
Visualizations
Urotensin II Signaling Pathway and Inhibition by Palosuran
Urotensin II binds to its G-protein coupled receptor (UT receptor), which primarily couples to Gαq. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK/ERK pathway, ultimately leading to physiological responses such as vasoconstriction. Palosuran acts as an antagonist at the UT receptor, blocking the binding of Urotensin II and inhibiting this signaling cascade.
Experimental Workflow: In Vivo Administration and Troubleshooting
This workflow outlines the key steps and decision points for conducting an in vivo study with this compound, incorporating troubleshooting checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palosuran inhibits binding to pri... preview & related info | Mendeley [mendeley.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palosuran Hydrochloride Degradation Pathways
Disclaimer: Information regarding the specific degradation pathways of Palosuran hydrochloride is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework and general methodologies for researchers to investigate and characterize the degradation pathways of this compound or similar compounds under various stress conditions. The experimental protocols and potential degradation products described herein are based on established principles of forced degradation studies for pharmaceutical substances.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A forced degradation or stress testing study for this compound aims to:
-
Identify the likely degradation products that could form under various stress conditions.[1]
-
Elucidate the potential degradation pathways of the molecule.[1][2]
-
Assess the intrinsic stability of the drug substance.[1]
-
Develop and validate a stability-indicating analytical method that can effectively separate the drug from its degradation products.[3][4]
-
Inform formulation development, packaging selection, and determination of storage conditions.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
Forced degradation studies typically expose the drug substance to the following conditions to accelerate degradation:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of pH values.[1][3]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.
-
Thermal Stress: Heating the drug substance in both solid and solution states.
-
Photolytic Stress: Exposing the drug substance to light, typically a combination of UV and visible light, as recommended by ICH guidelines.
Q3: How much degradation should I aim for in my forced degradation experiments?
The goal is to achieve a target degradation of approximately 5-20%.[2][4] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability and can complicate the analysis. Insufficient degradation may not produce an adequate amount of degradants for detection and characterization.
Q4: What analytical techniques are most suitable for analyzing degradation samples of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and powerful technique for separating and quantifying the drug and its degradation products.[5] The use of a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[6]
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under the initial stress conditions. What should I do?
If you do not see any degradation, consider the following troubleshooting steps:
-
Increase the severity of the stress conditions:
-
For hydrolysis, increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[3]
-
For thermal stress, increase the temperature.
-
For oxidative stress, increase the concentration of the oxidizing agent.
-
-
Check your analytical method's sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
-
Confirm sample preparation: Verify that the drug substance was properly dissolved and exposed to the stressor. For poorly soluble compounds, the use of a co-solvent might be necessary.[1]
Q2: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
Poor peak resolution can be addressed by optimizing your HPLC method:
-
Modify the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Change the gradient profile: A shallower gradient can often improve the separation of closely eluting peaks.
-
Try a different column chemistry: If a standard C18 column is not providing adequate separation, consider other stationary phases.
-
Adjust the pH of the mobile phase: This can alter the ionization state of the analytes and improve peak shape and resolution.
-
Optimize the column temperature and flow rate.
Q3: I have identified several degradation products. How do I determine the degradation pathway?
Elucidating the degradation pathway involves a systematic approach:
-
Characterize the structure of each degradation product: Use techniques like LC-MS/MS and NMR to determine the chemical structure of the isolated degradants.
-
Analyze samples at different time points: Monitor the formation and disappearance of different peaks over time. Early-forming peaks are likely primary degradants, while those that appear later may be secondary products.
-
Propose a reaction mechanism: Based on the structures of the degradation products and the parent drug, propose a chemically plausible reaction mechanism for each stress condition.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound to achieve the target degradation of 5-20%.
1. Acidic and Basic Hydrolysis
-
Objective: To assess the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
Maintain a control sample in the same solvent without acid or base.
-
Keep the solutions at room temperature or heat to a specified temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (base-stressed samples with acid, and acid-stressed samples with base).
-
Dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
2. Oxidative Degradation
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a stock solution of this compound as described for hydrolysis.
-
Add an appropriate volume of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.
-
Maintain a control sample in the same solvent without the oxidizing agent.
-
Keep the solutions at room temperature.
-
Withdraw and analyze aliquots at various time points.
-
3. Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of this compound in both solid and solution states.
-
Protocol:
-
Solid State: Place a known amount of this compound powder in a vial and expose it to a high temperature (e.g., 70°C) in a stability chamber. Analyze the sample at specified time points by dissolving it in a suitable solvent.
-
Solution State: Prepare a solution of this compound and subject it to a high temperature (e.g., 70°C). Analyze aliquots at various time points.
-
4. Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Protocol:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples at appropriate time intervals.
-
Data Presentation
Quantitative data from forced degradation studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Palosuran HCl | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH | 24 | 60 | 92.5 | 7.5 | 2 |
| 3% H₂O₂ | 8 | 25 | 89.1 | 10.9 | 4 |
| Thermal (Solid) | 48 | 70 | 98.7 | 1.3 | 1 |
| Photolytic | 24 | 25 | 95.3 | 4.7 | 2 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Response Factor |
| Palosuran HCl | 10.5 | 1.00 | 1.00 |
| Degradant 1 | 4.2 | 0.40 | 1.12 |
| Degradant 2 | 8.9 | 0.85 | 0.95 |
| Degradant 3 | 12.1 | 1.15 | 1.05 |
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: A generalized workflow for conducting forced degradation studies.
Diagram 2: Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway illustrating potential transformations.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. longdom.org [longdom.org]
- 4. biomedres.us [biomedres.us]
- 5. soeagra.com [soeagra.com]
- 6. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Palosuran Hydrochloride: A Comparative Analysis of Urotensin-II Receptor Antagonists
A detailed guide for researchers and drug development professionals on the performance of Palosuran hydrochloride relative to other urotensin-II antagonists, supported by experimental data.
This compound (ACT-058362) is a potent and selective, orally active antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is recognized as the most potent vasoconstrictor in mammals and its receptor is implicated in a variety of physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.[2][3] This has led to the development of several UT receptor antagonists as potential therapeutic agents. This guide provides a comparative overview of this compound against other notable UT receptor antagonists, focusing on their pharmacological properties, supported by experimental data and methodologies.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of this compound and other selected urotensin-II receptor antagonists. The data highlights the binding affinity (Ki) and functional inhibition (IC50 or pKb) across different species, providing a basis for evaluating their relative performance.
| Compound | Target | Species | Assay Type | Value | Reference |
| Palosuran (ACT-058362) | UT Receptor | Human | IC50 (CHO cell membranes) | 3.6 nM | [1] |
| UT Receptor | Human | IC50 (TE 671 cells, 125I-U-II binding) | 46.2 nM | [1] | |
| UT Receptor | Human | IC50 (recombinant CHO cells, 125I-U-II binding) | 86 nM | [1] | |
| UT Receptor | Human | IC50 (Ca2+ mobilization, CHO cells) | 17 nM | [1] | |
| UT Receptor | Rat | IC50 (Ca2+ mobilization, CHO cells) | >10,000 nM | [1] | |
| UT Receptor | Rat | pD'2 (aortic ring contraction) | 5.2 | [2][3] | |
| SB-657510 | UT Receptor | Human | Ki | 61 nM | [4] |
| UT Receptor | Monkey | Ki | 17 nM | [5][4] | |
| UT Receptor | Cat | Ki | 30 nM | [5][4] | |
| UT Receptor | Rat | Ki | 65 nM | [5][4] | |
| UT Receptor | Mouse | Ki | 56 nM | [5][4] | |
| UT Receptor | Human | IC50 (Ca2+ mobilization) | 180 nM | [4] | |
| SB-706375 | UT Receptor | Human | Ki | 4.7 ± 1.5 nM | [6] |
| UT Receptor | Monkey | Ki | - | [6] | |
| UT Receptor | Rat | Ki | 20.7 ± 3.6 nM | [6] | |
| UT Receptor | Mouse | Ki | - | [6] | |
| UT Receptor | Cat | Ki | - | [6] | |
| UT Receptor | Human | pKb (Ca2+ mobilization, HEK293 cells) | 7.29 - 8.00 | [6] | |
| UT Receptor | Rat | pKb (aortic ring contraction) | 7.47 | [6] | |
| Urantide | UT Receptor | Human | - | Potent peptide antagonist | [7][8] |
| DS37001789 | UT Receptor | - | - | Highly potent antagonist | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Palosuran and other UT receptor antagonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to characterize these compounds.
Urotensin-II Receptor Signaling Pathway
Urotensin-II binds to its G protein-coupled receptor (UT receptor), which primarily couples to Gαq/11.[1][2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][10] Downstream effects include the activation of the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in cellular processes like vasoconstriction, proliferation, and hypertrophy.[3][11]
Caption: Urotensin-II receptor signaling cascade.
Experimental Workflow: In Vitro Antagonist Characterization
The characterization of UT receptor antagonists typically involves a series of in vitro experiments to determine their binding affinity and functional potency. A common workflow is depicted below.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 657510 | CAS 474960-44-6 | SB657510 | Tocris Bioscience [tocris.com]
- 5. SB-657510 | Neurotensin Receptor | TargetMol [targetmol.com]
- 6. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor ligands. From agonist to antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Palosuran Hydrochloride: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Palosuran (B1678358) hydrochloride (also known as palosuran or ACT-058362), a potent and selective urotensin-II (U-II) receptor antagonist, in various preclinical disease models. The performance of Palosuran is compared with established alternative treatments, supported by experimental data to offer a comprehensive overview for research and development professionals.
Mechanism of Action
Palosuran functions by blocking the U-II receptor, thereby inhibiting the downstream signaling pathways activated by urotensin-II. U-II is a potent vasoconstrictor and is implicated in the pathophysiology of several diseases, including diabetes and renal dysfunction. By antagonizing the U-II receptor, Palosuran is hypothesized to mitigate these pathological effects.
Urotensin-II Signaling Pathway and Palosuran Inhibition
Efficacy in a Streptozotocin-Induced Diabetic Rat Model
In a widely used model of type 1 diabetes, Palosuran has demonstrated beneficial effects on both pancreatic and renal function.
Comparison with Angiotensin Receptor Blocker (Losartan)
Angiotensin receptor blockers (ARBs) like Losartan are a standard of care for diabetic nephropathy. The following table compares the preclinical efficacy of Palosuran with Losartan in the streptozotocin (B1681764) (STZ)-induced diabetic rat model.
| Parameter | Palosuran | Losartan | Control (Untreated Diabetic) |
| Pancreatic Function | |||
| Plasma Glucose | ↓ (Significant reduction) | ↓ (16.5% reduction) | ↑ |
| Plasma Insulin | ↑ (Moderate increase) | No significant change | ↓ |
| Renal Function | |||
| Proteinuria/Albuminuria | ↓ (Delayed development) | ↓ | ↑ |
| Renal Blood Flow | ↑ | Not consistently reported | ↓ |
| Serum Creatinine | Not specified | ↓ (81% prevention of rise) | ↑ |
| Blood Urea Nitrogen (BUN) | Not specified | ↓ (Significant prevention of rise) | ↑ |
| Other Metabolic Parameters | |||
| Glycosylated Hemoglobin (HbA1c) | ↓ | Not specified | ↑ |
| Serum Cholesterol | ↓ | ↓ (20.1% prevention of rise) | ↑ |
| Serum Triglycerides | ↓ | Not specified | ↑ |
| Survival | ↑ | Not specified | ↓ |
Experimental Protocols
-
Palosuran Study: Diabetes was induced in rats via a single intravenous injection of streptozotocin. Treatment with Palosuran (300 mg/kg/day, oral gavage) was initiated after the onset of diabetes and continued for several weeks.
-
Losartan Study: Diabetes was induced in rats with a single intravenous injection of streptozotocin (45 mg/kg). Losartan (2 mg/kg/day, orally) was administered for 6 weeks.
Efficacy in a Diabetic Erectile Dysfunction Rat Model
The effect of Palosuran was also investigated in a model of erectile dysfunction, a common complication of diabetes.
Comparison with Phosphodiesterase 5 Inhibitor (Sildenafil)
Sildenafil is a first-line treatment for erectile dysfunction. Its efficacy is compared with Palosuran in the STZ-induced diabetic rat model below.
| Parameter | Palosuran | Sildenafil | Control (Untreated Diabetic) |
| Erectile Function | |||
| Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) | Reversed diabetes-induced decrease in response to SNP | ↑ (Improved ICP/MAP) | ↓ |
| Molecular Markers | |||
| Neuronal Nitric Oxide Synthase (nNOS) expression | No change in decreased expression | ↑ | ↓ |
| Endothelial Nitric Oxide Synthase (eNOS) expression | Not specified | ↑ | ↓ |
| Urotensin-II (U-II) expression in corpora cavernosa | ↓ | Not specified | No significant change |
| RhoA expression | Reversed diabetes-induced decrease | Not specified | ↓ |
Experimental Protocols
-
Palosuran Study: Diabetic rats were treated with Palosuran (300 mg/kg/day) for 6 weeks. Erectile function was assessed by measuring the relaxant response of corpora cavernosa strips to various stimuli in organ baths.[1]
-
Sildenafil Study: Diabetic rats were treated with Sildenafil (5 mg/kg, oral gavage) for 8 weeks. Erectile function was evaluated by measuring intracavernosal pressure (ICP) and mean arterial pressure (MAP).[2]
Efficacy in a Cyclosporine A-Induced Nephrotoxicity Rat Model
Palosuran has shown protective effects in a model of drug-induced kidney damage.
Comparison with No Direct Comparator
In this model, a direct head-to-head comparator from a different drug class was not evaluated in the same study. The data presented is against the disease model control.
| Parameter | Palosuran + Cyclosporine A | Cyclosporine A Only |
| Renal Function | ||
| Serum Creatinine | ↓ (Significant decrease) | ↑ |
| Creatinine Clearance (Ccr) | ↑ (Marked increase) | ↓ (Marked decline) |
| Histology | ||
| Kidney Histology | Significant normalization | Marked deterioration |
| Molecular Markers | ||
| Urotensin-II (U-II) expression in kidneys | Prevented increase | ↑ |
Experimental Protocol
-
Male Sprague-Dawley rats were treated with Cyclosporine A (CsA) at a dose of 15 mg/kg/day intraperitoneally for 21 days to induce nephrotoxicity. The treatment group received Palosuran (300 mg/kg/day) concurrently with CsA.[3]
Experimental Workflow for Cyclosporine A-Induced Nephrotoxicity Model
Clinical Trial Outcomes in Diabetic Nephropathy
While preclinical data in rat models appeared promising, the translation to human efficacy has been challenging. In a clinical trial involving hypertensive patients with type 2 diabetic nephropathy, Palosuran did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow when compared to placebo. Another study in macroalbuminuric diabetic patients did show a reduction in the 24-hour urinary albumin excretion rate. However, the overall results have led to questions about whether urotensin receptor antagonism is a viable treatment strategy in this patient population.
Summary and Conclusion
Palosuran hydrochloride demonstrated notable efficacy in preclinical rodent models of diabetic complications and drug-induced nephrotoxicity. In diabetic rats, it showed improvements in pancreatic and renal function, and in a model of diabetic erectile dysfunction, it exhibited some positive effects on physiological and molecular markers. Furthermore, it provided a protective effect against Cyclosporine A-induced kidney damage.
However, the promising preclinical results, particularly in diabetic nephropathy, have not been consistently replicated in human clinical trials. This discrepancy highlights the complexities of translating findings from animal models to clinical practice. For researchers and drug development professionals, the preclinical data on Palosuran may still offer valuable insights into the role of the urotensin-II system in various pathologies and guide the development of future therapeutics targeting this pathway. Further investigation may be warranted to explore different patient populations or combination therapies where urotensin-II antagonism could prove beneficial.
References
A Comparative Guide to Palosuran Hydrochloride: Evaluating its Urotensin-II Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palosuran (B1678358) hydrochloride's performance against an alternative, SB-657510, in inhibiting the urotensin-II (UT) signaling pathway. The information is supported by experimental data to validate their inhibitory effects.
Introduction to Palosuran Hydrochloride and the Urotensin-II System
This compound is a potent and selective, orally active antagonist of the human urotensin-II receptor (UTR)[1]. Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals and is implicated in a variety of physiological processes and pathological conditions, including cardiovascular diseases and diabetic nephropathy[1]. Palosuran inhibits the binding of urotensin-II to its G protein-coupled receptor, subsequently blocking downstream signaling pathways such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation[1]. This guide will delve into the experimental validation of Palosuran's inhibitory effects and compare its performance with another well-characterized UT receptor antagonist, SB-657510.
Comparative Analysis of Inhibitory Potency
The inhibitory effects of this compound and SB-657510 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: Urotensin-II Receptor Binding Affinity
| Compound | Preparation | Species | Ki (nM) | Reference |
| Palosuran | Recombinant Cell Membranes | Human | 5 ± 1 | [2] |
| Recombinant Cell Membranes | Monkey | 4 ± 1 | [2] | |
| Recombinant Cell Membranes | Rodent/Feline | >1000 | [2] | |
| Intact Cells (Recombinant) | Human | 276 ± 67 | [2] | |
| Intact Cells (Native) | Human | 50 ± 3 | [2] | |
| SB-657510 | Recombinant Cell Membranes | Human | 61 | [1] |
| Intact Cells (Recombinant) | Human | 46 | [1] |
Table 2: Inhibition of Urotensin-II-Induced Functional Responses
| Compound | Assay | Cell Line/Tissue | Species | IC50 / Kb (nM) | Reference |
| Palosuran | Calcium Mobilization | hUT-CHO cells | Human | 323 ± 67 | [2] |
| Aortic Contraction | Rat Aorta | Rat | >10,000 | [1] | |
| Arterial Contraction | Monkey Arteries | Monkey | >1,600 | [2] | |
| SB-657510 | Calcium Mobilization | hUT-CHO cells | Human | 180 ± 46 | [1] |
| Aortic Contraction | Rat Aorta | Rat | 62 | [1] | |
| Arterial Contraction | Monkey Arteries | Monkey | 49-79 |
Urotensin-II Signaling Pathway and Inhibition
Urotensin-II binding to its receptor (UTR) activates multiple downstream signaling cascades. A simplified representation of this pathway and the point of inhibition by Palosuran and SB-657510 is depicted below.
Caption: Urotensin-II signaling pathway and point of antagonism.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Palosuran and SB-657510 to the urotensin-II receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or COS-7) transiently or stably expressing the human or rat urotensin-II receptor[1].
-
Binding Reaction: In a final volume of 250-500 µL, membrane preparations (50-75 µg protein) are incubated with a fixed concentration of radiolabeled urotensin-II (e.g., 0.1-0.2 nM ¹²⁵I-U-II) and increasing concentrations of the competitor (Palosuran or SB-657510)[1][3]. The binding buffer typically contains 20-50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and protease inhibitors[1][3].
-
Incubation: The reaction mixture is incubated for 1-2 hours at room temperature[1][3].
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking solution. The filters are then washed with ice-cold wash buffer to remove unbound radioligand[3].
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of Palosuran and SB-657510 on urotensin-II-induced intracellular calcium release.
Protocol:
-
Cell Culture: Cells expressing the urotensin-II receptor (e.g., HEK293 or CHO cells) are seeded in 96-well or 384-well black-walled, clear-bottom plates[4].
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C. The loading buffer often contains a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization and an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage[5][6].
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of Palosuran or SB-657510 for a specified period.
-
Agonist Stimulation and Measurement: Urotensin-II is added to the wells to stimulate calcium mobilization. The fluorescence intensity is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and 380 nm, and emission at 510 nm for Fura-2)[7][8].
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is plotted against the antagonist concentration to determine the IC50 value.
MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
Objective: To assess the inhibition of urotensin-II-induced MAPK/ERK phosphorylation by Palosuran.
Protocol:
-
Cell Treatment: Cells are treated with Palosuran for a designated time before stimulation with urotensin-II.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[9].
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane[10][11].
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody[9][11].
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[11]. The membrane is often stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Densitometry Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 levels.
In Vivo Studies in a Diabetic Rat Model
The inhibitory effect of Palosuran has also been evaluated in animal models of diabetes.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
Objective: To investigate the in vivo efficacy of Palosuran in a model of diabetes.
Protocol:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal or intravenous injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg, dissolved in a citrate (B86180) buffer[12][13][14]. Rats with blood glucose levels above a certain threshold (e.g., >250-300 mg/dL) are considered diabetic[14][15].
-
Treatment: Diabetic rats are treated with Palosuran, typically administered orally at a dose of around 300 mg/kg per day for several weeks[12].
-
Endpoint Measurements: Various parameters are assessed at the end of the treatment period, including blood glucose levels, HbA1c, serum lipids, and markers of renal function (e.g., proteinuria, renal blood flow)[16]. Histological analysis of the pancreas and kidneys may also be performed.
Clinical Trial Insights
Palosuran has been investigated in clinical trials for its potential therapeutic effects in patients with type 2 diabetic nephropathy. In a randomized, double-blind, placebo-controlled, crossover study, patients received Palosuran (125 mg twice daily) or a placebo for 4 weeks[17][18]. The primary endpoint was the change in urinary albumin excretion. The study found that Palosuran did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow[17][18]. Another study in diet-treated type 2 diabetes patients also showed no significant effect of Palosuran on insulin (B600854) secretion or sensitivity[16][19]. These findings have raised questions about the therapeutic efficacy of urotensin receptor antagonism with Palosuran in this patient population.
Experimental Workflow Diagram
References
- 1. Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. hellobio.com [hellobio.com]
- 7. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Rat Model of Diabetic Wound Infection for the Evaluation of Topical Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran Hydrochloride: A Comparative Analysis of a Urotensin-II Antagonist in the Context of Portal Hypertension and Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palosuran (B1678358) hydrochloride, a selective urotensin-II (U-II) receptor antagonist, against established and emerging therapies for portal hypertension and liver fibrosis. While clinical trial data for palosuran in these specific indications are not available, this guide draws upon preclinical evidence to objectively compare its potential performance with current treatment alternatives. All quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to support a comprehensive evaluation.
Executive Summary
Palosuran hydrochloride targets the urotensin-II system, which is increasingly implicated in the pathophysiology of liver disease. U-II, a potent vasoconstrictor, and its receptor are upregulated in patients with cirrhosis, and their levels correlate with the severity of portal hypertension. Preclinical studies have demonstrated that palosuran can reduce portal pressure and attenuate liver fibrosis in animal models, suggesting a potential therapeutic role. This guide compares the preclinical profile of palosuran with the clinical performance of established treatments such as non-selective beta-blockers (NSBBs) and carvedilol, as well as the investigational use of statins.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from preclinical studies of palosuran and clinical trials of alternative therapies.
Table 1: Comparative Effects on Portal Pressure
| Drug | Study Population | Dosage | Baseline Portal Pressure/HVPG (mmHg) | Change in Portal Pressure/HVPG (%) | Adverse Events | Source |
| Palosuran | CCl4-induced cirrhotic rats | 300 mg/kg/day for 4 weeks | 14.5 ± 1.2 (PP) | ↓ 20.7% (to 11.5 ± 1.1) | Not Reported | [Front Med. 2019 Jun;13(3):398-408] |
| Propranolol | Cirrhotic patients | Dose titrated to reduce heart rate by 25% | 16.4 ± 4.1 (HVPG) | ↓ 21% | Dizziness (24%) | [Gut Liver. 2007 Dec;1(2):159-64] |
| Carvedilol | Cirrhotic patients | 6.25 - 12.5 mg/day | 16.04 ± 3.10 (HVPG) | ↓ 21.47% | Hypotension, bradycardia (especially in patients with ascites) | [Hepat Mon. 2021;21(1):e101063], [Aliment Pharmacol Ther. 2018;47(7):954-961] |
| Simvastatin | Cirrhotic patients | 20-40 mg/day for 1 month | 18.5 (median) (HVPG) | ↓ 8.3% | No significant difference from placebo | [Gastroenterology. 2009;137(5):1650-8] |
| Atorvastatin | Cirrhotic patients | 10-20 mg/day for 6 months | 16.1 (median) (HVPG) | No significant change | No significant difference from placebo | [J Hepatol. 2021;75(6):1346-1355] |
HVPG: Hepatic Venous Pressure Gradient; PP: Portal Pressure; CCl4: Carbon Tetrachloride.
Table 2: Comparative Effects on Liver Fibrosis
| Drug | Study Population | Dosage | Fibrosis Assessment Method | Key Findings | Source |
| Palosuran | CCl4-induced cirrhotic rats | 300 mg/kg/day for 4 weeks | Sirius Red staining, α-SMA, Collagen-I, TGF-β expression | ↓ α-SMA, Collagen-I, and TGF-β expression; ↑ MMP-13/TIMP-1 ratio | [Front Med. 2019 Jun;13(3):398-408] |
| Statins (Atorvastatin, Fluvastatin) | Patients with Chronic Hepatitis C | Not specified | FIB-4 scores | Dose-dependent reduction in fibrosis progression | [Hepatology. 2017;65(3):783-793] |
| Statins (Atorvastatin) | Patients with Chronic Hepatitis B | 20 mg/day | Transient elastography (FibroScan) | Significant improvement in liver stiffness | [Hepat Mon. 2021;21(1):e101063] |
α-SMA: Alpha-Smooth Muscle Actin; TGF-β: Transforming Growth Factor-beta; MMP-13: Matrix Metalloproteinase-13; TIMP-1: Tissue Inhibitor of Metalloproteinase-1; FIB-4: Fibrosis-4 Index.
Experimental Protocols
Palosuran Preclinical Study in CCl4-Induced Cirrhotic Rats
-
Animal Model: Male Wistar rats were administered carbon tetrachloride (CCl4) to induce liver cirrhosis.
-
Treatment: After the induction of cirrhosis, rats were treated with palosuran (300 mg/kg/day) or a vehicle for 4 weeks.
-
Hemodynamic Measurements: Portal pressure (PP) was measured directly via a catheter inserted into the portal vein.
-
Fibrosis Assessment: Liver tissue was analyzed for fibrosis using Sirius Red staining. The expression of α-smooth muscle actin (α-SMA), collagen-I (COL-I), transforming growth factor-beta (TGF-β), matrix metalloproteinase-13 (MMP-13), and tissue inhibitor of metalloproteinase-1 (TIMP-1) was quantified.
Measurement of Hepatic Venous Pressure Gradient (HVPG) in Human Clinical Trials
-
Procedure: The HVPG is determined by subtracting the free hepatic venous pressure (FHVP) from the wedged hepatic venous pressure (WHVP).
-
Catheterization: A balloon-tipped catheter is introduced, typically via the jugular or femoral vein, and advanced into a hepatic vein under fluoroscopic guidance.
-
Pressure Readings:
-
FHVP: Measured with the catheter tip free in the hepatic vein.
-
WHVP: Measured after inflating the balloon to occlude the hepatic vein, which reflects the sinusoidal pressure.
-
-
Calculation: HVPG = WHVP - FHVP. Measurements are typically performed in triplicate to ensure accuracy.
Signaling Pathways and Mechanisms of Action
Palosuran and the Urotensin-II Signaling Pathway
Palosuran acts as a selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor. In the context of liver fibrosis and portal hypertension, the binding of U-II to its receptor on hepatic stellate cells (HSCs) and vascular smooth muscle cells is thought to trigger a cascade of profibrotic and vasoconstrictive events. Palosuran blocks these downstream effects.
Palosuran Hydrochloride: A Comparative Analysis of Binding Affinity for Human vs. Rat Urotensin-II Receptors
For Researchers, Scientists, and Drug Development Professionals
Palosuran (B1678358) hydrochloride, a non-peptidic and orally active compound, has been identified as a potent antagonist of the human urotensin-II (UT) receptor.[1][2][3] Urotensin-II is recognized as the most potent vasoconstrictor in mammals, and its receptor is implicated in a variety of cardiovascular and renal conditions.[1][4][5] Consequently, UT receptor antagonists like palosuran have been a focus of therapeutic interest. This guide provides a comparative overview of the binding affinity of palosuran hydrochloride for human versus rat UT receptors, supported by experimental data, to aid researchers in the interpretation of preclinical data and its translation to human studies.
Species-Specific Binding Affinity: A Significant Discrepancy
Experimental evidence consistently demonstrates a marked difference in the binding affinity of palosuran for the human UT receptor compared to its rodent counterpart. Palosuran exhibits a high affinity for the human UT receptor, with reported binding constants (Ki or Kd) in the low nanomolar range. In stark contrast, its affinity for the rat UT receptor is significantly lower, with some studies indicating a difference of over 100 to 400-fold.[1][4]
This substantial species-dependent variation in binding affinity is a critical consideration for preclinical to clinical translation. The high potency of palosuran observed in human-based assays may not be directly mirrored in rat models, necessitating careful dose consideration and interpretation of in vivo efficacy studies in rats.[1]
Quantitative Comparison of Binding Affinities
The following table summarizes the quantitative data on the binding affinity of this compound to human and rat UT receptors from published studies.
| Receptor Species | Assay Type | Cell Line | Binding Constant | Reference |
| Human | Radioligand Binding (Cell Membranes) | Recombinant | Ki: 5 ± 1 nM | [6][7] |
| Radioligand Binding (Intact Cells) | Recombinant hUT-U2OS | Ki: 276 ± 67 nM | [6] | |
| Molecular Binding Assay | hUT2R | Kd: ~4 nM | [4] | |
| Rat | Radioligand Binding (Cell Membranes) | Rodent | Ki: >1 µM | [6][7] |
| Molecular Binding Assay | rUT2R | Kd: ~1,500 nM | [4] |
Experimental Protocol: Radioligand Binding Assay
The determination of palosuran's binding affinity for UT receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on published methodologies.[6]
Objective: To determine the binding affinity (Ki) of this compound for human and rat UT receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., HEK293, U2OS) stably or transiently expressing the recombinant human or rat UT receptor.[6]
-
Radioligand: [125I]hU-II (Iodinated human urotensin-II).[6]
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).[6]
-
Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin (WGA)-coated SPA beads.[6]
-
96-well plates.
-
Scintillation counter.
Workflow:
Procedure:
-
Membrane Preparation: Cell membranes containing the UT receptors are prepared from the transfected cell lines.
-
Bead Coupling: The prepared cell membranes are pre-coupled to WGA-SPA beads.[6]
-
Assay Setup: In a 96-well plate, the membrane-bead complex is incubated with a fixed concentration of the radioligand ([125I]hU-II) and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The radioactivity is measured using a scintillation counter. The proximity of the radioligand to the SPA beads upon binding to the receptor on the membrane results in light emission that is detected.
-
Data Analysis: The concentration of palosuran that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Urotensin-II Signaling Pathway
Palosuran acts as an antagonist at the UT receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, urotensin-II, to the UT receptor typically initiates a signaling cascade that leads to various physiological responses, including vasoconstriction. Palosuran blocks this interaction, thereby inhibiting the downstream signaling events.
Conclusion
The available data clearly indicate that this compound is a potent antagonist of the human UT receptor but exhibits significantly lower affinity for the rat UT receptor. This species-selectivity is a crucial factor for researchers and drug developers to consider when designing and interpreting preclinical studies and anticipating clinical outcomes. The provided experimental framework for assessing binding affinity can serve as a valuable reference for further investigations in this area.
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of the 3D structure for the rat urotensin II receptor and comparison of the antagonist binding sites and binding selectivity between human and rat from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Palosuran Hydrochloride's Impact on Renal Blood Flow in Rats: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced effects of novel compounds on renal hemodynamics is critical. This guide provides a comparative analysis of palosuran (B1678358) hydrochloride's effect on renal blood flow in rats, supported by experimental data and detailed methodologies. Palosuran, a selective antagonist of the urotensin-II (U-II) receptor, has been investigated for its potential therapeutic benefits in conditions associated with renal vasoconstriction. U-II is recognized as one of the most potent endogenous vasoconstrictors, making its antagonism a compelling strategy for improving blood flow in the kidneys.[1][2]
Quantitative Comparison of Renal Blood Flow
The following table summarizes the quantitative effects of palosuran hydrochloride on mean renal blood flow (MRBF) in different rat models. For comparison, data for a vehicle control and another U-II receptor antagonist, urantide (B549374), are included where available. The data for palosuran is estimated from graphical representations in published studies.
| Treatment Group | Rat Model | Dosage | Mean Renal Blood Flow (MRBF) | Percentage Change from Control | Reference |
| This compound | Ischemia-Reperfusion | 10 mg/kg/h i.v. | ~6.5 mL/min | ~ +85% vs. Ischemic Control | [1] (estimated) |
| Sham-Operated | 10 mg/kg/h i.v. | ~7.0 mL/min | No significant change vs. Sham Control | [1] (estimated) | |
| Vehicle Control | Ischemia-Reperfusion | N/A | ~3.5 mL/min | N/A | [1] (estimated) |
| Sham-Operated | N/A | ~7.0 mL/min | N/A | [1] (estimated) | |
| Urantide | Atherosclerosis | 30 µg/kg | Improved renal function markers | Data on direct RBF not available | [3] |
Experimental Protocols
A comprehensive understanding of the experimental context is crucial for interpreting the data. Below are detailed methodologies for key experiments cited in this guide.
Renal Ischemia-Reperfusion Model in Rats
This protocol is designed to assess the efficacy of compounds in protecting against the reduction in renal blood flow associated with ischemia-reperfusion injury.[4]
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are used. Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. The left renal artery is carefully isolated and occluded with a non-traumatic microvascular clamp for a defined period, typically 45 minutes, to induce ischemia. The clamp is then removed to allow for reperfusion.[4]
-
Drug Administration: this compound (e.g., 10 mg/kg/h) or vehicle is administered intravenously, often starting before the ischemic period and continuing through reperfusion.[1]
-
Renal Blood Flow Measurement: A transit-time ultrasound flow probe is placed around the renal artery to continuously monitor MRBF.[5] Measurements are recorded before ischemia, during ischemia, and throughout the reperfusion phase.
-
Data Analysis: The primary endpoint is the MRBF during the reperfusion period, compared between the drug-treated and vehicle-treated groups. Statistical significance is determined using appropriate statistical tests.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Concluding Remarks
The available data indicate that this compound can significantly improve renal blood flow in rat models of ischemia-reperfusion injury. This effect is attributed to its antagonism of the urotensin-II receptor, thereby inhibiting the potent vasoconstrictor effects of endogenous U-II. While direct comparative data with other U-II antagonists like urantide on renal blood flow in the same models are limited, the existing evidence supports the potential of U-II receptor blockade as a therapeutic strategy for conditions characterized by compromised renal perfusion. Further research with standardized protocols and a broader range of comparators will be essential to fully elucidate the clinical potential of this class of compounds.
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. transonic.com [transonic.com]
A Comparative Analysis of Palosuran Hydrochloride and Bosentan for Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Palosuran hydrochloride and bosentan (B193191), two compounds targeting different pathways implicated in the pathophysiology of pulmonary arterial hypertension (PAH). While bosentan is an established therapy for PAH, this compound represents a novel investigational approach. This document synthesizes preclinical and clinical data to offer an objective analysis of their respective mechanisms of action, performance in experimental models, and clinical development status.
Introduction
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. The pathogenesis involves vasoconstriction, vascular remodeling, and inflammation. Current therapies, such as the dual endothelin receptor antagonist bosentan, have significantly improved patient outcomes. However, the exploration of new therapeutic targets remains a priority. This compound, a urotensin-II (U-II) receptor antagonist, has been investigated as a potential treatment for PAH, targeting a pathway also implicated in vasoconstriction and vascular remodeling. This guide offers a comparative analysis of these two compounds.
Mechanism of Action
This compound: Urotensin-II Receptor Antagonism
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor. U-II is a potent vasoconstrictor peptide that mediates its effects through the G-protein coupled UT receptor. The binding of U-II to its receptor on vascular smooth muscle cells activates several downstream signaling pathways, including the phospholipase C (PLC) and Rho/Rho-kinase pathways, leading to vasoconstriction and cellular proliferation. By blocking the UT receptor, this compound inhibits these downstream effects, leading to vasodilation and a reduction in vascular remodeling.
Bosentan: Dual Endothelin Receptor Antagonism
Bosentan is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is implicated in the pathogenesis of PAH. ET-1 binds to ET-A receptors on pulmonary artery smooth muscle cells, leading to vasoconstriction and proliferation. The role of ET-B receptors is more complex; their stimulation on smooth muscle cells also causes vasoconstriction, while on endothelial cells, it can lead to vasodilation through the release of nitric oxide and prostacyclin, as well as clearance of ET-1. By blocking both ET-A and ET-B receptors, bosentan leads to an overall decrease in pulmonary vascular resistance.
Preclinical Comparative Performance
A key preclinical study directly compared the efficacy of this compound and bosentan in a monocrotaline-induced PAH rat model.[1][2] The findings from this study are summarized below.
Data Presentation
| Parameter | Control | Monocrotaline (B1676716) (MCT) | MCT + Palosuran (30 mg/kg) | MCT + Palosuran (100 mg/kg) | MCT + Bosentan (30 mg/kg) | MCT + Bosentan (100 mg/kg) |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | 18.2 ± 2.1 | 42.5 ± 3.7 | 25.4 ± 2.9 | 22.8 ± 2.5 | 26.1 ± 3.1 | 23.5 ± 2.8 |
| Serum Endothelin-1 (ET-1) (pg/mL) | 1.8 ± 0.4 | 4.2 ± 0.9 | 2.5 ± 0.6 | 2.1 ± 0.5 | 2.7 ± 0.7 | 2.3 ± 0.6 |
| Serum Urotensin-II (U-II) (pg/mL) | 2.1 ± 0.5 | 5.3 ± 1.2 | 2.9 ± 0.7 | 2.4 ± 0.6 | 3.1 ± 0.8 | 2.6 ± 0.7 |
| Pulmonary Arteriole Wall Thickness/Diameter Ratio (%) (50-125 µm vessels) | 18.5 ± 2.3 | 39.8 ± 4.1 | 24.7 ± 3.2 | 21.9 ± 2.8 | 25.3 ± 3.5 | 22.6 ± 3.1 |
| *p < 0.05 compared to control; **p < 0.05 compared to MCT group. Data are presented as mean ± SD. |
The results indicate that both this compound and bosentan significantly attenuated the increase in mPAP, serum ET-1 and U-II levels, and pulmonary arteriole wall thickness in this animal model of PAH.[1][2] Notably, the higher doses of both drugs demonstrated a more pronounced effect, with the 100 mg/kg dose of Palosuran appearing at least as effective as the 100 mg/kg dose of bosentan across the measured parameters.[1][2]
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
The comparative efficacy of this compound and bosentan was evaluated in a widely used animal model of PAH.
Objective: To induce PAH in rats to test the therapeutic effects of this compound and bosentan.
Materials:
-
Male Wistar rats (200-250g)
-
Monocrotaline (MCT) solution (60 mg/kg)
-
This compound (30 mg/kg and 100 mg/kg)
-
Bosentan (30 mg/kg and 100 mg/kg)
-
Vehicle (for drug administration)
-
Anesthesia (e.g., ketamine/xylazine)
-
Pressure transducer and recording system for hemodynamic measurements
-
Materials for tissue collection and histological analysis (formalin, paraffin, microtome, stains)
Procedure:
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to the rats. Control animals receive a vehicle injection.
-
Treatment Administration: Treatment with this compound, bosentan, or vehicle is initiated, typically on the same day or a few days after MCT injection, and continued daily for a specified period (e.g., 21 days). Administration is usually via oral gavage.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced through the right ventricle into the pulmonary artery to measure mPAP using a pressure transducer.
-
Blood and Tissue Collection: Following hemodynamic measurements, blood samples are collected for measurement of serum ET-1 and U-II levels. The heart and lungs are then excised.
-
Assessment of Right Ventricular Hypertrophy: The right ventricle (RV) is dissected from the left ventricle and septum (LV+S), and the ratio of the RV weight to the LV+S weight (Fulton index) is calculated as a measure of RV hypertrophy.
-
Histopathological Analysis: Lung tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling, including the measurement of medial wall thickness of small pulmonary arteries.
Clinical Development and Outlook
This compound
To date, there are no registered or published clinical trials evaluating this compound specifically for the treatment of pulmonary arterial hypertension. Clinical studies with Palosuran have focused on other indications, such as diabetic nephropathy. The promising preclinical data in a PAH model suggest a potential therapeutic role, but further investigation, including early-phase clinical trials in PAH patients, would be necessary to establish its safety and efficacy in this population.
Bosentan
Bosentan is an approved and widely used oral therapy for PAH. Its efficacy and safety have been established in numerous clinical trials. It has been shown to improve exercise capacity, hemodynamic parameters, and time to clinical worsening in patients with PAH. Long-term data have also demonstrated its role in improving outcomes for PAH patients.
Conclusion
This compound and bosentan represent two distinct pharmacological approaches to targeting vasoconstriction and vascular remodeling in pulmonary arterial hypertension. Preclinical data from a comparative study in a rat model of PAH suggest that this compound is at least as effective as bosentan in improving key pathological features of the disease.[1][2] However, a significant disparity exists in their clinical development for this indication. Bosentan is a well-established therapy with a robust clinical evidence base, while this compound has not yet been evaluated in clinical trials for PAH.
For researchers and drug development professionals, this compound and the urotensin-II pathway represent a promising area for further investigation in the context of PAH. The preclinical efficacy of Palosuran warrants further studies to explore its potential as a novel therapeutic agent for this devastating disease. Future research should focus on confirming these preclinical findings in other models and, if appropriate, progressing to early-phase clinical trials to assess the safety and efficacy of urotensin-II receptor antagonism in patients with pulmonary arterial hypertension.
References
Safety Operating Guide
Navigating the Safe Disposal of Palosuran Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Palosuran hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent and selective antagonist of the urotensin II receptor, utilized in research settings.[1][2] While specific disposal protocols for this compound are not widely published, a comprehensive procedure can be established by integrating its known characteristics with general principles of hazardous waste management for research chemicals.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the hazard profile of the substance. The free base, Palosuran, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of solid this compound and preparation for disposal should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its free base, Palosuran.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₁ClN₄O₂ | [1] |
| Molecular Weight | 454.99 g/mol | [1] |
| CAS Number | 2469274-58-4 | [1] |
| Appearance | Solid Powder | |
| IC₅₀ (human UT receptor) | 3.6 nM | [2][5] |
| Storage Temperature | Powder: -20°C for 3 years | [5] |
| In solvent: -80°C for 1 year | [5] |
Step-by-Step Disposal Protocol for this compound
As an investigational compound with a defined hazard profile, this compound must be treated as hazardous waste.[3][6] Disposal via standard trash or sanitary sewer is not permissible.[1][2] The following protocol outlines the necessary steps for its safe disposal.
Experimental Workflow for Disposal
Detailed Procedural Steps
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Action: Before handling this compound, don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Rationale: To prevent skin and eye contact and protect clothing from contamination.[3]
-
Action: Conduct all waste handling procedures within a certified chemical fume hood.
-
Rationale: To prevent the inhalation of the compound, which may cause respiratory irritation.[3]
2. Waste Container Selection and Preparation:
-
Action: Select a waste container that is compatible with solid chemical waste and has a secure, tight-fitting lid. The container must be clean and in good condition.[6][7]
-
Rationale: To prevent leaks and spills during accumulation and transport.
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste.[3][6]
-
Rationale: Proper labeling from the start prevents misidentification of the waste stream.
3. Waste Transfer and Segregation:
-
Action: Carefully transfer the solid this compound waste into the designated hazardous waste container. If disposing of solutions, do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be segregated.[4][8]
-
Rationale: Prevents accidental chemical reactions and ensures proper disposal routing. As a precautionary measure, it is best to not mix this compound waste with other chemical wastes unless their compatibility is known.
-
Action: For empty containers that held this compound, they must also be treated as hazardous waste unless triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2]
-
Rationale: Residual amounts of the chemical can still pose a hazard.
4. Labeling and Documentation:
-
Action: On the hazardous waste label, clearly write the full chemical name, "this compound," and list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[3][6]
-
Rationale: Accurate labeling is required for regulatory compliance and ensures safe handling by waste management personnel.
-
Action: Record the date when waste is first added to the container (the accumulation start date).[3]
-
Rationale: There are regulatory limits on how long hazardous waste can be stored in a laboratory.
-
Action: Maintain a log or manifest of the waste generated, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
5. Storage and Disposal:
-
Action: Keep the sealed hazardous waste container in a designated and properly placarded Satellite Accumulation Area within the laboratory. This area should be away from general lab traffic and drains.[7]
-
Rationale: Safe and secure storage prevents accidental spills and unauthorized access.
-
Action: Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup through your institution's EHS office or a certified hazardous waste disposal company.[1][7]
-
Rationale: Final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner. For investigational products, this may also involve coordination with the study sponsor for return or destruction.[9][10][11]
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for any additional requirements.[3]
References
- 1. vumc.org [vumc.org]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sfasu.edu [sfasu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 11. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Personal protective equipment for handling Palosuran hydrochloride
Essential Safety and Handling Guide for Palosuran Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on standard laboratory practices for handling potent, non-volatile, powdered chemical compounds intended for research. It is imperative to consult your institution's safety officer and adhere to all local regulations.
This compound is identified as a potent, selective, and orally active antagonist of the urotensin II receptor.[1][2][3][4] As with any potent research compound, meticulous handling is crucial to ensure personnel safety and prevent contamination. This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. For tasks with a higher risk of aerosolization or spillage, such as weighing the powder or preparing concentrated stock solutions, enhanced PPE is required.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | Standard laboratory coat, nitrile gloves, safety glasses. |
| Weighing Powder | Disposable gown, double nitrile gloves, safety goggles, and a fit-tested N95 respirator (or higher) within a certified chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Disposable gown, double nitrile gloves, and safety goggles within a chemical fume hood. |
| In Vitro Experiments | Standard laboratory coat, nitrile gloves, and safety glasses. |
| Waste Disposal | Disposable gown, double nitrile gloves, and safety goggles. |
General protective and hygienic measures include washing hands thoroughly before breaks and at the end of work, and keeping the compound away from foodstuffs and beverages.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risk and ensure the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name, CAS number (2469274-58-4), and any hazard warnings.
-
Log the compound into your chemical inventory.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Weighing and Solution Preparation:
-
Preparation: Before handling the powder, ensure the designated workspace (e.g., chemical fume hood, ventilated balance enclosure) is clean and free of clutter. Assemble all necessary equipment, including appropriate glassware, spatulas, and solvent.
-
Weighing: Perform all weighing of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles. Use appropriate anti-static techniques.
-
Dissolution: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Cap the container and mix by gentle inversion or vortexing until fully dissolved.
4. Experimental Use:
-
When using solutions of this compound, handle them within a chemical fume hood if there is a risk of aerosol generation.
-
Use calibrated pipettes and appropriate containment to prevent spills.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound powder (e.g., weigh boats, pipette tips, contaminated gloves, and gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Spill:
-
Small Spill (Powder): Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. Clean the area with an appropriate deactivating solution or soap and water.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]
-
Seek medical attention if irritation develops.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.[6]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[6]
-
Seek immediate medical attention.
-
Visual Workflow and Safety Protocols
The following diagrams provide a visual representation of the handling workflow and emergency procedures for this compound.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedures for this compound.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
